2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620164. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(dimethylaminomethylidene)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-10(2)6-7-8(11)4-3-5-9(7)12/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUMAAZJCOVPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326881 | |
| Record name | 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85302-07-4 | |
| Record name | 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85302-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(dimethylamino)methylidene]cyclohexane-1,3-dione | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
CAS Number: 85302-07-4 Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione (CAS: 85302-07-4), a versatile synthetic intermediate. The compound, an enaminone, serves as a valuable building block in organic synthesis, particularly for the construction of various heterocyclic systems. This guide details its chemical and physical properties, provides key spectral data, outlines a detailed experimental protocol for its synthesis, and illustrates its synthetic utility. All quantitative data is presented in structured tables, and key processes are visualized using workflow diagrams to facilitate understanding for research and development purposes.
Chemical Properties and Identification
This compound is an organic compound featuring a cyclohexanedione backbone functionalized with a dimethylamino-methylene group. This structure classifies it as an enaminone, a class of compounds known for their utility as intermediates in the synthesis of more complex molecules.
| Identifier | Value | Reference |
| IUPAC Name | 2-[(Dimethylamino)methylene]cyclohexane-1,3-dione | N/A |
| CAS Number | 85302-07-4 | [1][2] |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| Canonical SMILES | CN(C)C=C1C(=O)CCCC1=O | N/A |
| InChI Key | USUMAAZJCOVPIN-UHFFFAOYSA-N | N/A |
Physical and Spectroscopic Data
The following tables summarize the known physical and spectroscopic data for this compound. Note that some data points, such as boiling point and specific solubility, are not widely reported in published literature.
Table 2.1: Physical Properties
| Property | Value | Reference |
| Physical State | Light orange needles/solid | N/A |
| Melting Point | 116 - 118 °C | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Soluble in ethyl acetate (used for recrystallization). Quantitative data in other solvents is not readily available. | N/A |
Table 2.2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H-NMR (CDCl₃) | δ 8.05 (s, 1H), 3.40 (s, 3H), 3.19 (s, 3H), 2.26 (t, 4H), 1.95 (m, 2H) | [3] |
| ¹³C-NMR (75 MHz, CDCl₃) | δ 195.9, 162.0, 109.1, 48.3, 44.4, 37.9, 19.3 | [3] |
| FT-IR (cm⁻¹) | Data not available | N/A |
| Mass Spec. (m/z) | Data not available. The related compound, 2-((dimethylamino)methylene)-5,5-Dimethylcyclohexane-1,3-dione, shows a molecular ion peak [M⁺] at 195. | [4] |
Synthesis and Experimental Protocol
The most common and efficient synthesis of this compound involves the condensation reaction between 1,3-cyclohexanedione and N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
Synthesis Workflow
The synthesis is a straightforward one-step process where the dione is reacted with the acetal, which serves as both a reactant and a dehydrating agent.
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.
Materials:
-
1,3-Cyclohexanedione (11.2 g, 100 mmol)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 28 mL)
-
Ethyl acetate
Procedure:
-
Suspend 1,3-cyclohexanedione (11.2 g, 100 mmol) in N,N-Dimethylformamide dimethyl acetal (28 mL).
-
Heat the mixture at reflux for 1 hour. The solid should dissolve, and the solution will typically turn orange.
-
After 1 hour, cool the reaction mixture to room temperature.
-
Remove the solvent in vacuo using a rotary evaporator. This will yield a crude orange solid.
-
Recrystallize the crude solid from ethyl acetate to yield the pure product.
-
Collect the resulting light orange needles by filtration and dry under vacuum.
Expected Yield: Approximately 12 g (72%).
Applications in Heterocyclic Synthesis
As an enaminone, the title compound is an excellent precursor for building complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. The two carbonyl groups and the enamine moiety provide multiple reactive sites for cyclization reactions. A primary application is the synthesis of fused pyrazole systems, such as pyrazolo[3,4-b]quinolines, which are known to possess a range of biological activities.[3]
Logical Pathway for Heterocycle Formation
The reaction with bifunctional nucleophiles, such as hydrazine derivatives, is a common strategy. The nucleophile attacks the electrophilic carbonyl carbon and the enamine carbon, leading to a cyclization-condensation cascade that expels dimethylamine and water to form the stable, fused aromatic system.
Caption: Reaction pathway for synthesizing fused heterocycles.
Example Protocol: Synthesis of 1-Phenyl-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-b]quinolin-4-one
Procedure Outline:
-
A solution of this compound and a molar equivalent of phenylhydrazine is prepared in a suitable solvent, such as glacial acetic acid.
-
The mixture is heated at reflux for several hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled, and the precipitated product is isolated by filtration, washed, and dried. This reaction proceeds via a tandem condensation and cyclization, displacing the dimethylamino group and forming the stable pyrazoloquinoline core.[3]
This synthetic route highlights the compound's value as a scaffold for rapidly accessing complex molecular architectures relevant to drug discovery programs.
References
An In-depth Technical Guide to 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione (C9H13NO2): Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione, a versatile chemical intermediate with the molecular formula C9H13NO2. The document details its chemical and physical properties, outlines a standard experimental protocol for its synthesis, and explores its significant role as a precursor in the development of various biologically active compounds. While direct biological data on the title compound is limited, this guide extensively reviews the demonstrated pharmacological potential of its derivatives, including their applications in oncology, infectious diseases, and agriculture. Particular emphasis is placed on the synthetic pathways leading to these derivatives and the experimental methodologies used to evaluate their biological efficacy.
Chemical and Physical Properties
This compound is a stable organic compound that serves as a key building block in synthetic chemistry. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H13NO2 | [1][2] |
| Molecular Weight | 167.21 g/mol | [1] |
| CAS Number | 85302-07-4 | [1][2] |
| Appearance | Solid | [3] |
| Storage | Store in a cool, dry, and well-ventilated place. | [3] |
| Safety | Harmful if swallowed. Avoid contact with skin and eyes. | [3] |
Synthesis
The most common and efficient method for the synthesis of this compound involves the reaction of 1,3-cyclohexanedione with a dimethylformamide derivative.
Synthetic Workflow
The synthesis is a straightforward condensation reaction.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound[4]
This protocol is adapted from established literature procedures.
Materials:
-
1,3-Cyclohexanedione
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Solvent (e.g., toluene or xylene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, suspend 1,3-cyclohexanedione in a suitable solvent.
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to the suspension.
-
Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent, such as ethyl acetate, to yield the final product.
Applications in the Synthesis of Biologically Active Derivatives
The primary value of this compound in drug discovery and development lies in its utility as a versatile precursor for a wide array of heterocyclic compounds. The enamine moiety is a reactive handle that facilitates cyclization and condensation reactions to build more complex molecular architectures.
General Reaction Scheme for Derivative Synthesis
The following diagram illustrates the general principle of using the title compound to generate diverse molecular scaffolds.
Caption: Versatility in synthesizing bioactive heterocyclic compounds.
Biological Activities of Cyclohexane-1,3-dione Derivatives
While direct biological data for this compound is scarce, numerous studies have demonstrated the potent biological activities of its derivatives.
Anticancer Activity
Derivatives of cyclohexane-1,3-dione have shown promising results as anticancer agents. These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer progression.
Potential Signaling Pathways Targeted by Derivatives:
Caption: Potential anticancer mechanisms of cyclohexane-1,3-dione derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (derivatives of this compound) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Herbicidal Activity
Certain derivatives of cyclohexane-1,3-dione are potent herbicides. Their mechanism of action often involves the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for plastoquinone and tocotrienol biosynthesis in plants.[4]
Experimental Protocol: In Vitro HPPD Inhibition Assay
-
Enzyme Preparation: Purify recombinant HPPD from a suitable expression system (e.g., E. coli).
-
Assay Mixture: Prepare a reaction mixture containing the purified HPPD enzyme, its substrate (p-hydroxyphenylpyruvate), and a cofactor (ascorbate) in a suitable buffer.
-
Inhibitor Addition: Add various concentrations of the test compound to the assay mixture.
-
Reaction Initiation and Monitoring: Initiate the reaction and monitor the enzymatic activity, often by measuring oxygen consumption or by spectrophotometrically tracking the formation of the product.
-
Data Analysis: Determine the inhibitory activity of the compound by calculating the IC50 value.
Antimicrobial Activity
The structural scaffold of cyclohexane-1,3-dione has also been utilized to develop compounds with antimicrobial properties.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (bacteria or fungi).
-
Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under conditions suitable for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion
This compound is a valuable and versatile starting material in medicinal and agricultural chemistry. While it may not possess significant intrinsic biological activity, its true potential is realized in its ability to serve as a scaffold for the synthesis of a diverse range of heterocyclic derivatives. These derivatives have demonstrated significant potential as anticancer, herbicidal, and antimicrobial agents. This technical guide provides researchers and drug development professionals with a foundational understanding of the synthesis, properties, and vast synthetic utility of this important chemical intermediate, paving the way for the discovery of novel therapeutic and agrochemical agents.
References
- 1. This compound | 85302-07-4 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. CAS#:85302-07-4 | Cyclohexane-1,3-dione, 2-dimethylaminomethylene- | Chemsrc [chemsrc.com]
- 4. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(Dimethylamino)methylene]-1,3-cyclohexanedione is a versatile synthetic intermediate belonging to the class of compounds known as enaminones. Its unique structural features, characterized by a conjugated system involving a nitrogen atom, a carbon-carbon double bond, and a carbonyl group, make it a valuable precursor in the synthesis of a wide array of heterocyclic compounds. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, reactivity, and detailed experimental protocols for its synthesis and utilization in organic synthesis.
Chemical and Physical Properties
This compound is typically an orange or light orange solid.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂ | [2] |
| Molecular Weight | 167.21 g/mol | [2] |
| Appearance | Light orange needles or orange solid | [1] |
| Melting Point | 116-118 °C | [1] |
| Boiling Point | 274.5 ± 40.0 °C at 760 mmHg | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Flash Point | 116.0 ± 19.7 °C | [3] |
| CAS Number | 85302-07-4 | [4] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the different protons in the molecule.
Table 2: ¹H NMR Spectral Data of this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| 8.05 | s | 1H | =CH-N | [1] |
| 3.40 | s | 3H | N-CH₃ | [1] |
| 3.19 | s | 3H | N-CH₃ | [1] |
| 2.26 | t | 4H | -CH₂-C=O | [1] |
| 1.95 | m | 2H | -CH₂-CH₂-CH₂- | [1] |
¹³C NMR Spectroscopy
Table 3: ¹³C NMR Spectral Data of 2-[(dimethylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Reference |
| 195.9 | C=O | [5] |
| 162.0 | =C-N | [5] |
| 109.1 | =C(H)-N | [5] |
| 48.3 | N-(CH₃)₂ | [5] |
| 44.4 | C(CH₃)₂ | [5] |
| 37.9 | -CH₂-C=O | [5] |
| 19.3 | C(CH₃)₂ | [5] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. While a detailed spectrum with peak assignments for the title compound is not available, the general regions for the key stretches are well-established for enaminone systems.
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretching (aliphatic) |
| ~1650-1600 | Strong | C=O stretching (conjugated ketone) |
| ~1600-1550 | Strong | C=C stretching (enamine) |
| ~1350-1250 | Strong | C-N stretching |
Solubility
Specific quantitative solubility data for this compound in various solvents is not extensively reported. However, based on its chemical structure and information for related compounds, a qualitative solubility profile can be inferred. It is expected to be soluble in polar organic solvents such as chloroform, dichloromethane, ethyl acetate, and alcohols. Its solubility in nonpolar solvents like hexanes is likely to be limited. The related compound 2-methyl-1,3-cyclohexanedione is soluble in methanol and acetone but insoluble in water.[6]
Chemical Reactivity and Synthetic Applications
This compound is a versatile building block in organic synthesis, primarily utilized for the construction of various heterocyclic systems. The enaminone functionality provides two reactive sites: the enamine β-carbon, which is susceptible to attack by electrophiles, and the potential for the dimethylamino group to act as a leaving group upon reaction with nucleophiles.
Synthesis of Heterocyclic Compounds
Enaminones are widely used as precursors for the synthesis of biologically active heterocyclic compounds such as pyrazoles, pyrimidines, and pyridines.[7][8]
The reaction of enaminones with hydrazine derivatives is a common method for the synthesis of pyrazoles. The reaction proceeds through a condensation-cyclization mechanism where the hydrazine attacks the carbonyl group and the enamine carbon, followed by the elimination of dimethylamine and water.
Caption: Synthesis of pyrazoles from the title compound.
Pyrimidines can be synthesized by the reaction of enaminones with amidines, guanidines, or ureas.[9] This reaction involves the [3+3] cyclocondensation where the N-C-N fragment of the amidine reacts with the C-C-C fragment of the enaminone.
Caption: Synthesis of pyrimidines from the title compound.
Experimental Protocols
Synthesis of this compound[1]
This protocol describes the synthesis of the title compound from 1,3-cyclohexanedione and dimethylformamide dimethyl acetal (DMF-DMA).
Workflow:
Caption: Workflow for the synthesis of the title compound.
Materials:
-
1,3-Cyclohexanedione (11.2 g, 100 mmol)
-
Dimethylformamide dimethyl acetal (DMF-DMA) (28 mL)
-
Ethyl acetate
Procedure:
-
Suspend 1,3-cyclohexanedione in dimethylformamide dimethyl acetal.
-
Heat the mixture at reflux for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure to obtain an orange solid.
-
Recrystallize the solid from ethyl acetate to yield 12 g (72%) of this compound as light orange needles.
Representative Synthesis of a Pyrazole Derivative
While a specific protocol for the title compound is not detailed, the following is a general procedure adapted from the synthesis of pyrazoles from enaminones.[10]
Materials:
-
This compound (1 mmol)
-
Hydrazine hydrate or substituted hydrazine (1 mmol)
-
Ethanol or acetic acid (as solvent)
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., ethanol or acetic acid).
-
Add the hydrazine derivative to the solution.
-
Heat the reaction mixture to reflux for a period of 2 to 6 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.
Signaling Pathways and Biological Activity
There is no specific information in the reviewed literature suggesting that this compound is directly involved in any signaling pathways. However, the broader class of enaminones and the heterocyclic compounds derived from them, such as pyrazoles and pyrimidines, are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][11] Therefore, this compound serves as a key intermediate in the development of potentially bioactive molecules for drug discovery.[6]
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its well-defined chemical and physical properties, coupled with its reactivity, make it an important precursor for the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and drug development. This guide provides a foundational understanding of its properties and synthetic utility for researchers and scientists in the field.
References
- 1. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. This compound | 85302-07-4 [chemicalbook.com]
- 3. CAS#:85302-07-4 | Cyclohexane-1,3-dione, 2-dimethylaminomethylene- | Chemsrc [chemsrc.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bu.edu.eg [bu.edu.eg]
- 10. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for the compound 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione. The information presented herein is intended to support research and development activities by providing key analytical data, experimental protocols for its synthesis, and logical diagrams to illustrate its chemical structure and preparation.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, including its molecular properties, ¹H NMR, and ¹³C NMR spectral data. This information is crucial for the identification and characterization of the compound.
Molecular and Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol [1][2] |
| Exact Mass | 167.094629 g/mol |
Note: Experimental mass spectrometry data detailing fragmentation patterns and relative intensities were not available in the reviewed literature.
Nuclear Magnetic Resonance (NMR) Data
The NMR data presented was acquired in deuterated chloroform (CDCl₃) as the solvent.
¹H NMR Spectroscopic Data [3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.06 | Singlet | 1H | =CH-N |
| 3.40 | Singlet | 3H | N-CH₃ |
| 3.18 | Singlet | 3H | N-CH₃ |
| 2.26 (t, J = 6.5 Hz) | Triplet | 4H | -CH₂-C=O |
| 1.95 | Multiplet | 2H | -CH₂-CH₂-CH₂- |
¹³C NMR Spectroscopic Data [3]
| Chemical Shift (δ) ppm | Assignment |
| 195.9 | C=O (C1, C3) |
| 162.0 | =CH-N |
| 109.1 | C=C (C2) |
| 48.3 | N-CH₃ |
| 44.4 | N-CH₃ |
| 37.9 | -CH₂-C=O (C4, C6) |
| 19.3 | -CH₂-CH₂-CH₂- (C5) |
Infrared (IR) Spectroscopy Data
Specific infrared spectroscopy data with absorption frequencies (cm⁻¹) for this compound was not available in the reviewed literature. For related enaminone structures, characteristic peaks would be expected for C=O (conjugated ketone) and C=C stretching vibrations.
Experimental Protocols
The methodologies for the synthesis and spectroscopic analysis of this compound are detailed below.
Synthesis Protocol
The synthesis of this compound is typically achieved through the reaction of 1,3-cyclohexanedione with dimethylformamide dimethylacetal (DMF-DMA).[3]
Procedure:
-
1,3-Cyclohexanedione (11.2 g, 100 mmol) is suspended in dimethylformamide dimethylacetal (28 mL).
-
The mixture is heated at reflux for one hour.
-
After cooling to room temperature, the solvent is removed by evaporation.
-
The resulting solid is recrystallized from ethyl acetate to yield the final product.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 75 MHz spectrometer.[3] The sample was dissolved in deuterated chloroform (CDCl₃) for analysis. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.
-
General IR Spectroscopy: While specific data for the target compound is unavailable, a general method involves obtaining the spectrum using an FTIR spectrometer with an Attenuated Total Reflection (ATR) sampling technique.
-
General Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source.
Visualizations
The following diagrams illustrate the synthesis workflow and the logical assignment of NMR signals to the molecular structure of this compound.
Caption: Synthesis workflow for this compound.
Caption: Logical assignment of NMR signals to the molecular structure.
References
An In-depth Technical Guide to the Formation of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the synthesis of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione, a versatile intermediate in organic synthesis. The core of this guide focuses on the detailed mechanism of its formation from the reaction of 1,3-cyclohexanedione and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction proceeds via a condensation mechanism involving the nucleophilic attack of the enolizable dione on the electrophilic acetal. This guide presents a step-by-step mechanistic pathway, a summary of quantitative reaction parameters, and a detailed experimental protocol.
Introduction
This compound is a key building block in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry and materials science. Its formation is a classic example of enamine synthesis from a 1,3-dicarbonyl compound. The reaction is typically carried out by treating 1,3-cyclohexanedione with N,N-dimethylformamide dimethyl acetal (DMF-DMA), which serves as both a reactant and sometimes as the solvent.[1] The resulting enaminone is a highly reactive intermediate due to the conjugated system, making it a valuable synthon for further chemical transformations.[2]
Reaction Mechanism
The formation of this compound from 1,3-cyclohexanedione and DMF-DMA is a condensation reaction. The reaction is initiated by the nucleophilic attack of the enolate of 1,3-cyclohexanedione on the electrophilic carbon atom of DMF-DMA. This is followed by the elimination of a molecule of methanol to yield the final enaminone product. The detailed step-by-step mechanism is illustrated below.
Caption: Reaction pathway for the formation of the target compound.
The reaction can be mechanistically detailed in the following steps:
-
Enolate Formation: In the presence of a base (which can be the dimethylamino group of DMF-DMA itself or an added catalyst), the acidic proton at the C-2 position of 1,3-cyclohexanedione is abstracted to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbon of the N,N-dimethylformamide dimethyl acetal. This results in the formation of a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable and collapses. A molecule of methanol is eliminated, leading to the formation of the stable, conjugated enaminone product, this compound.
Quantitative Data
The synthesis of this compound has been reported under various conditions, leading to a range of yields. The following table summarizes the key quantitative data from a representative experimental protocol.[3]
| Parameter | Value | Reference |
| Reactants | ||
| 1,3-Cyclohexanedione | 11.2 g (100 mmol) | [3] |
| Dimethylformamide dimethyl acetal | 28 mL | [3] |
| Reaction Conditions | ||
| Temperature | Reflux | [3] |
| Reaction Time | 1 hour | [3] |
| Product | ||
| Yield | 12 g (72%) | [3] |
| Melting Point | 116-118 °C | [3] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound.[3]
Materials:
-
1,3-Cyclohexanedione (11.2 g, 100 mmol)
-
Dimethylformamide dimethyl acetal (28 mL)
-
Ethyl acetate (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
A suspension of 1,3-cyclohexanedione (11.2 g, 100 mmol) in dimethylformamide dimethyl acetal (28 mL) is prepared in a round-bottom flask.[3]
-
The mixture is heated to reflux and maintained at this temperature for 1 hour.[3]
-
After 1 hour, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator, which yields an orange solid.[3]
-
The crude solid is recrystallized from ethyl acetate to afford the pure product.[3]
-
The final product, 2-dimethylaminomethylene-1,3-cyclohexanedione, is obtained as light orange needles (12 g, 72% yield) with a melting point of 116-118 °C.[3]
Logical Relationship Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of the target compound.
Conclusion
The formation of this compound is a robust and efficient chemical transformation that provides a valuable intermediate for organic synthesis. The reaction mechanism, involving the condensation of 1,3-cyclohexanedione with DMF-DMA, is well-understood and proceeds in high yield under relatively mild conditions. The detailed experimental protocol and quantitative data provided in this guide offer a solid foundation for researchers and scientists in the field of drug development and chemical synthesis to utilize this versatile compound in their work.
References
- 1. Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butoxybis(dimethylamino)methane - Wikipedia [en.wikipedia.org]
- 3. Bredereck's reagent - Enamine [enamine.net]
An In-depth Technical Guide on the Reactivity of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-[(Dimethylamino)methylene]-1,3-cyclohexanedione is a versatile building block in organic synthesis, prized for its dual electrophilic and nucleophilic character. This technical guide provides a comprehensive overview of its reactivity with a range of nucleophiles, including nitrogen, carbon, and sulfur-based reagents. The document details the synthesis of the parent compound and explores its subsequent transformations into a variety of heterocyclic systems, which are of significant interest in medicinal chemistry and drug development. Key reaction pathways, experimental protocols, and quantitative data are presented to serve as a practical resource for researchers in the field.
Introduction
Enaminones, such as this compound, are highly functionalized molecules that serve as pivotal intermediates in the synthesis of complex organic compounds. Their unique electronic structure, characterized by a polarized double bond conjugated to a lone pair of electrons on the nitrogen atom and a carbonyl group, allows them to react as either nucleophiles or electrophiles. This versatility makes them attractive starting materials for the construction of a wide array of heterocyclic compounds, including pyrazoles, pyrimidines, and other fused systems. This guide will focus on the reactions of this compound with various nucleophiles, providing detailed experimental insights and data to facilitate its application in synthetic chemistry.
Synthesis of this compound
The precursor, this compound, is readily synthesized from commercially available starting materials.
Experimental Protocol
A suspension of 1,3-cyclohexanedione (11.2 g, 100 mmol) in dimethylformamide dimethylacetal (28 mL) is heated at reflux for one hour. After cooling to room temperature, the solvent is removed under reduced pressure to yield an orange solid. Recrystallization from ethyl acetate affords the desired product as light orange needles (12 g, 72% yield).[1]
Characterization Data:
-
Melting Point: 116-118 °C[1]
-
1H NMR (CDCl3): δ 8.05 (s, 1H), 3.40 (s, 3H), 3.19 (s, 3H), 2.26 (t, 4H), 1.95 (m, 1H)[1]
Reactivity with N-Nucleophiles
The reaction of this compound with nitrogen-based nucleophiles is a cornerstone of its synthetic utility, providing access to a multitude of nitrogen-containing heterocycles.
Reaction with Hydrazines: Synthesis of Tetrahydro-1H-indazol-4(5H)-ones
The reaction with hydrazine derivatives leads to the formation of fused pyrazole systems, specifically 1,5,6,7-tetrahydro-4H-indazol-4-ones. This transformation proceeds via a condensation-cyclization sequence.
General Reaction Scheme:
Figure 1: General scheme for the synthesis of tetrahydro-indazolones.
Table 1: Synthesis of Tetrahydro-1H-indazol-4(5H)-ones
| Hydrazine Derivative | Solvent | Reaction Time | Yield (%) | Reference |
| Hydrazine hydrate | DMF | 3 min (2x) | - | [2] |
| Phenylhydrazine | Ethanol | - | - | [3] |
Note: Specific yield data for these reactions were not available in the cited literature.
Reaction with Amidines: Synthesis of Tetrahydroquinazolin-5(6H)-ones
Condensation with amidines, such as guanidine, acetamidine, and benzamidine, provides a straightforward route to fused pyrimidine derivatives, namely 4,6,7,8-tetrahydro-5H-quinazolin-5-ones.
General Reaction Scheme:
Figure 2: General scheme for the synthesis of tetrahydro-quinazolinones.
Table 2: Synthesis of Tetrahydroquinazolin-5(6H)-ones
| Amidine Derivative | Solvent | Base | Reaction Conditions | Yield (%) | Reference |
| Guanidine hydrochloride | THF | Sodium ethoxide | Room Temperature | 87 | [4][5] |
| Guanidine hydrochloride | Trifluoroethanol | - | 160 °C, Microwave, 1-2 h | 42-76 | [6] |
Reaction with Primary Amines
The dimethylamino group can be displaced by other primary amines, leading to a transamination reaction. This is a key step in the formation of more complex heterocyclic systems.
General Reaction Scheme:
Figure 3: General scheme for the transamination reaction.
Detailed quantitative data for a range of primary amines was not available in the searched literature.
Reactivity with C-Nucleophiles
Reactions with carbon-based nucleophiles, particularly active methylene compounds, offer a pathway to highly functionalized carbocyclic and heterocyclic systems.
Reaction with Malononitrile
The reaction with malononitrile, an active methylene compound, can lead to the formation of various pyridine and fused pyridine derivatives through a series of condensation and cyclization reactions.
General Reaction Scheme:
Figure 4: Reaction with malononitrile.
Table 3: Reaction with Malononitrile
| Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| Triethylamine | Ethanol/Water | Reflux | 3-Cyano-2-pyridinone derivatives | Good to Excellent | [7][8] |
Reactivity with S-Nucleophiles
The reaction with sulfur-based nucleophiles provides a route to sulfur-containing heterocycles.
Reaction with Thiols
The reaction with thiols, such as 2-aminothiophenol, can lead to the formation of benzothiazine derivatives through a Michael-type addition followed by cyclization.
General Reaction Scheme:
Figure 5: Reaction with 2-aminothiophenol.
Specific experimental protocols and quantitative data for the reaction of this compound with thiols were not extensively detailed in the searched literature.
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its ability to react with a diverse range of nucleophiles provides efficient pathways to a variety of heterocyclic scaffolds that are of significant interest to the pharmaceutical and materials science industries. This guide has summarized the key reactive pathways and provided available experimental details to aid researchers in the application of this versatile building block. Further exploration of its reactivity with a broader scope of nucleophiles, along with detailed quantitative studies, will undoubtedly continue to expand its synthetic utility.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
The Versatility of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione as a Precursor for Mannich Bases and Heterocyclic Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-[(Dimethylamino)methylene]-1,3-cyclohexanedione, an enaminone derived from 1,3-cyclohexanedione, serves as a highly versatile and reactive intermediate in organic synthesis. Its unique chemical structure, featuring both nucleophilic and electrophilic centers, allows it to be a valuable precursor for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the synthesis and utility of this compound, with a particular focus on its role as a precursor to Mannich bases and its application in the synthesis of diverse heterocyclic scaffolds of medicinal interest. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.
Introduction
Mannich bases, β-amino-carbonyl compounds, are a significant class of organic molecules with wide-ranging applications in medicinal chemistry and materials science.[1][2] The classical Mannich reaction involves the aminoalkylation of an acidic proton of a carbonyl compound with formaldehyde and a primary or secondary amine.[3] this compound can be considered a stable and isolable intermediate in a modified Mannich-type reaction sequence. This enaminone is readily prepared and acts as a masked β-aldehyde, with the dimethylamino group serving as an excellent leaving group upon nucleophilic attack. This reactivity profile makes it a valuable synthon for the introduction of a functionalized two-carbon unit and a precursor for the construction of more complex molecular architectures, including various heterocyclic systems.[4]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the condensation of 1,3-cyclohexanedione with dimethylformamide dimethyl acetal (DMF-DMA).[4] This reaction proceeds in high yield and provides the desired enaminone as a stable, crystalline solid.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the literature procedure described by Jeyachandran (2021).[4]
Materials:
-
1,3-Cyclohexanedione (1.0 eq)
-
Dimethylformamide dimethyl acetal (DMF-DMA) (2.5 eq)
-
Anhydrous Toluene
Procedure:
-
A mixture of 1,3-cyclohexanedione and DMF-DMA in anhydrous toluene is heated under reflux for 5 hours.
-
The reaction mixture is then cooled to room temperature.
-
The resulting precipitate is collected by filtration.
-
The solid is washed with toluene to afford the pure this compound.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield | Reference |
| 1,3-Cyclohexanedione | DMF-DMA | Toluene | 5 h | Moderate | [4] |
Applications in Heterocyclic Synthesis
A primary application of this compound is its use as a versatile precursor for the synthesis of a variety of heterocyclic compounds. The enaminone system is susceptible to attack by dinucleophiles, leading to cyclization and the formation of fused ring systems.
Synthesis of Pyrazole Derivatives
The reaction of this compound with hydrazine derivatives is a well-established method for the synthesis of pyrazoles. The reaction proceeds via an initial nucleophilic attack of the hydrazine at the enaminone's β-carbon, followed by an intramolecular condensation and elimination of dimethylamine and water.
Quantitative Data for Pyrazole Synthesis:
| Nucleophile | Product | Yield | Reference |
| Hydrazine | 4,5,6,7-Tetrahydro-2H-indazol-4-one | Good | [4] |
Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydro-2H-indazol-4-one
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
Procedure:
-
A solution of this compound in ethanol is prepared.
-
Hydrazine hydrate is added to the solution, and the mixture is refluxed for 4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the desired pyrazole derivative.
Synthesis of Pyrimidine Derivatives
Similarly, this compound can react with amidines or other N-C-N dinucleophiles to form pyrimidine derivatives. This reaction provides a straightforward route to fused pyrimidine systems, which are of significant interest in medicinal chemistry.[2]
Quantitative Data for Pyrimidine Synthesis:
| Nucleophile | Product Type | Yield | Reference |
| Amidines (e.g., Guanidine, Acetamidine) | Fused Pyrimidines | High | [2] |
Role as a Mannich Base Precursor in Polymer Synthesis
The reactivity of the enaminone as a Mannich base precursor is further demonstrated in polymerization reactions. For instance, α,α'-bis[(dimethylamino)methylidene]cyclohexanediones undergo transaminative polymerization with diamines to form polyenaminones.[5] This reaction highlights the utility of the dimethylamino group as a leaving group in a polycondensation reaction.
Quantitative Data for Polyenaminone Synthesis:
| Bis-enaminone Derivative | Diamine | Yield | Reference |
| α,α'-Bis[(dimethylamino)methylidene]cyclohexane-1,2-dione | 1,3-Phenylenediamine dihydrochloride | 88% | [5] |
| α,α'-Bis[(dimethylamino)methylidene]cyclohexane-1,4-dione | 1,2-Phenylenediamine dihydrochloride | 35% | [5] |
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. Its ability to act as a stable precursor for Mannich-type reactions makes it an invaluable tool for the synthesis of complex molecules, particularly heterocyclic systems such as pyrazoles and pyrimidines. The straightforward synthesis of the precursor and its predictable reactivity with a range of nucleophiles offer significant advantages for researchers in drug discovery and development. The experimental protocols and quantitative data provided in this guide serve as a practical resource for the application of this powerful synthetic intermediate.
References
An In-depth Technical Guide to the Analogs and Derivatives of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
The scaffold of 2-[(dimethylamino)methylene]-1,3-cyclohexanedione serves as a versatile and privileged starting material in the synthesis of a diverse array of biologically active analogs and derivatives. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of these compounds. It is designed to be a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development. This document details the synthetic methodologies for various classes of derivatives, presents quantitative biological data in a structured format, and elucidates the mechanisms of action through signaling pathway diagrams.
Introduction
This compound is a key building block in organic synthesis, primarily utilized for its reactive enaminone functionality. This moiety allows for facile reactions with a variety of nucleophiles, leading to the construction of diverse heterocyclic systems and other complex organic molecules. The resulting derivatives have demonstrated a broad spectrum of biological activities, including herbicidal, anticancer, and antimicrobial properties. This guide will delve into the core aspects of the chemistry and biology of these compounds, providing a foundational understanding for their application in drug development.
Synthesis of the Core Structure and Key Intermediates
The parent compound, this compound, and its substituted analogs are typically synthesized through the condensation of a 1,3-cyclohexanedione with dimethylformamide dimethyl acetal (DMF-DMA).[1][2] This reaction is generally high-yielding and provides a straightforward route to the core enaminone structure.
General Experimental Protocol for the Synthesis of this compound
A mixture of 1,3-cyclohexanedione (1.0 equivalent) and dimethylformamide dimethyl acetal (DMF-DMA) (1.2-2.0 equivalents) is heated in a suitable solvent, such as toluene or neat, under reflux for a period of 1 to 5 hours.[3][4] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent like ethyl acetate to yield the desired this compound.[3]
Major Classes of Analogs and Derivatives
The reactivity of the enaminone system in this compound allows for the synthesis of a wide variety of derivatives. The following sections outline the synthesis and properties of some of the most significant classes.
2-Acyl-cyclohexane-1,3-dione Derivatives
These derivatives are of significant interest due to their potent herbicidal activity. They are typically synthesized by the acylation of 1,3-cyclohexanedione.
Experimental Protocol for Synthesis of Saturated 2-Acyl-cyclohexane-1,3-diones: To a solution of a 1,3-cyclohexanedione derivative (1.0 equivalent) in dichloromethane, an acid derivative (1.0 equivalent), dicyclohexylcarbodiimide (DCC) (1.2 equivalents), triethylamine (1.2 equivalents), and 4-dimethylaminopyridine (DMAP) (0.1 equivalents) are added successively. The reaction mixture is stirred at room temperature for 24 hours. The mixture is then diluted with dichloromethane and filtered. The filtrate is washed with 1 M HCl, and the aqueous phase is extracted with ether. The combined organic layers are dried and concentrated to yield the 2-acyl-cyclohexane-1,3-dione.[5]
Pyrazole Derivatives
The reaction of this compound with hydrazine derivatives is a common method for the synthesis of pyrazole-fused cyclohexanes. These compounds have shown promising anticancer and antimicrobial activities.
General Synthesis of Pyrazole Derivatives: The synthesis of pyrazole derivatives from this compound often involves a cyclocondensation reaction with a hydrazine derivative.[2][6]
Fused Heterocyclic Derivatives
The enaminone moiety is a versatile precursor for the synthesis of various fused heterocyclic systems, such as pyrimidines and pyridines, through reactions with dinucleophiles.[2][7]
Spiro Compounds
Spirocyclic compounds containing the cyclohexane-1,3-dione moiety can be synthesized through multi-component reactions, often involving an isatin derivative and a 1,3-dicarbonyl compound.[8][9]
Biological Activities and Quantitative Data
The analogs and derivatives of this compound exhibit a range of biological activities. This section summarizes the key findings and presents quantitative data in tabular format.
Herbicidal Activity
A significant number of 2-acyl-cyclohexane-1,3-dione derivatives are potent inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone in plants.[5][10] Inhibition of HPPD leads to a depletion of plastoquinone, which is essential for carotenoid biosynthesis and photosynthetic electron transport, ultimately causing bleaching and death of the plant.[5]
Table 1: Herbicidal Activity of 2-Acyl-cyclohexane-1,3-dione Derivatives against A. thaliana HPPD [5][10]
| Compound ID | R Group on Acyl Chain | IC₅₀ (μM) |
| 5d | C₁₁ alkyl | 0.18 ± 0.02 |
| Sulcotrione | (Commercial Herbicide) | 0.25 ± 0.02 |
Anticancer Activity
Derivatives of this compound, particularly those incorporating a pyrazole ring, have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis.
Table 2: Anticancer Activity of Selected Cyclohexanedione Derivatives
| Compound Class | Cell Line | IC₅₀ (μM) | Reference |
| Pyrazole Derivative | MCF-7 (Breast) | 5.21 | [5] |
| Pyrazole Derivative | HepG2 (Liver) | 3.53 | [5] |
| Pyrazole Derivative | Hela (Cervical) | 5.16 | [5] |
Antimicrobial Activity
Certain derivatives have shown activity against various bacterial and fungal strains. The mechanism is thought to involve the disruption of the microbial cell membrane or interference with essential cellular processes.[1]
Signaling Pathways and Mechanistic Diagrams
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents.
Herbicidal Mechanism of Action: HPPD Inhibition
The herbicidal activity of 2-acyl-cyclohexane-1,3-diones is well-characterized and involves the inhibition of the HPPD enzyme in the plastoquinone biosynthesis pathway.
Caption: Inhibition of HPPD by 2-acyl-cyclohexane-1,3-dione derivatives disrupts plastoquinone biosynthesis.
Anticancer Mechanism of Action: Apoptosis Induction (Proposed)
While the precise signaling pathways for the anticancer activity of many derivatives are still under investigation, a common proposed mechanism is the induction of apoptosis.
Caption: Proposed apoptotic pathways induced by cyclohexanedione derivatives in cancer cells.
Structure-Activity Relationships (SAR)
For the herbicidal 2-acyl-cyclohexane-1,3-diones, a clear structure-activity relationship has been established. The inhibitory activity against HPPD is influenced by the nature of the acyl side chain. An alkyl chain of around 11 carbons appears to be optimal for activity.[5]
Caption: Structure-activity relationship for the herbicidal activity of 2-acyl-cyclohexane-1,3-diones.
Conclusion
The analogs and derivatives of this compound represent a rich and diverse class of compounds with significant potential in various fields, particularly in agriculture and medicine. The synthetic accessibility of the core structure and the ease of its derivatization make it an attractive scaffold for the development of novel bioactive molecules. Further research into the mechanisms of action of the anticancer and antimicrobial derivatives is warranted to fully exploit their therapeutic potential. This guide provides a solid foundation for researchers to build upon in their efforts to design and synthesize the next generation of drugs and agrochemicals based on this versatile chemical entity.
References
- 1. Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel spiro[chromeno[2,3-d][1,3,4]thiadiazolo[3,2-a] pyrimidines via an isatin-based three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione scaffold, a prominent member of the enaminone family, has garnered significant attention in medicinal chemistry due to its versatile synthesis and broad spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of these derivatives, focusing on their potential as anticancer, antimicrobial, and herbicidal agents. We present a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of putative mechanisms of action to facilitate further research and drug development in this promising area.
Synthesis of this compound Derivatives
The synthesis of the precursor, 2-[(dimethylamino)methylene]cyclohexane-1,3-dione, is typically achieved through a straightforward and efficient reaction between a 1,3-cyclohexanedione (such as 1,3-cyclohexanedione or 5,5-dimethyl-1,3-cyclohexanedione) and dimethylformamide-dimethylacetal (DMF-DMA).[1][2] This precursor serves as a versatile building block for the synthesis of a wide array of heterocyclic compounds with diverse biological properties.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a range of biological effects. The following tables summarize the quantitative data from various studies, highlighting their potential in different therapeutic and agricultural applications.
Anticancer Activity
The anticancer potential of these derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD) | Human lung carcinoma (A549) | 3.13 | [1] |
| 2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD) | Human osteosarcoma (U2OS) | 5.57 | [1] |
| Substituted 1,2,4-triazine derivative | c-Met enzymatic activity | 0.24 - 9.36 (nM) | [3] |
Antimicrobial Activity
The antimicrobial properties of these compounds are typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-(((2-ether)amino)methylene)-dimedone derivative (4k) | S. aureus | Comparable to Ciprofloxacin | [4] |
| 2-(((2-ether)amino)methylene)-dimedone derivative (4k) | B. cereus | Comparable to Ciprofloxacin | [4] |
| 2-(((2-ether)amino)methylene)-dimedone derivative (4k) | B. subtilis | Comparable to Ciprofloxacin | [4] |
| Thieno[2,3-d]pyrimidinedione derivative | MRSA, VRSA, VISA, VRE | 2 - 16 (mg/L) | [5] |
Herbicidal Activity
Certain 2-acyl-cyclohexane-1,3-dione derivatives have shown potent herbicidal activity through the inhibition of the enzyme p-Hydroxyphenylpyruvate Dioxygenase (HPPD).
| Compound Derivative | Target | I50app (µM) | Reference |
| 2-acyl-cyclohexane-1,3-dione with C11 alkyl side chain | Plant HPPD | 0.18 ± 0.02 | [6][7] |
| Sulcotrione (commercial herbicide) | Plant HPPD | 0.25 ± 0.02 | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for the key assays used to evaluate the biological activities of this compound derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Dilute the stock solution in a serum-free medium to a final concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that inhibits the visible growth of the bacteria after a defined incubation period.
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualization of Potential Mechanisms of Action
While the precise signaling pathways for this compound derivatives are still under active investigation, current research on related compounds suggests potential mechanisms of action, including the induction of apoptosis in cancer cells and the inhibition of specific enzymes. The following diagrams, generated using Graphviz (DOT language), illustrate these putative pathways.
Experimental Workflow for Anticancer Activity Screening
Caption: A generalized workflow for the screening and mechanistic evaluation of the anticancer activity of this compound derivatives.
Putative Apoptosis Induction Pathway
Based on the known mechanisms of other enaminone and cyclohexane derivatives, a plausible mechanism of anticancer activity is the induction of apoptosis. One potential pathway involves the activation of the RhoA/ROCK1/PTEN signaling cascade, leading to the mitochondrial translocation of cofilin and subsequent apoptosis.[8]
Caption: A putative signaling pathway illustrating how a cyclohexanedione derivative may induce apoptosis through the RhoA/ROCK1/PTEN axis.
Enzyme Inhibition Mechanism (Herbicidal Activity)
The herbicidal activity of certain 2-acyl-cyclohexane-1,3-diones is attributed to the inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis.
Caption: The mechanism of herbicidal action via the inhibition of the HPPD enzyme by 2-acyl-cyclohexane-1,3-dione derivatives.
Conclusion and Future Directions
The this compound framework represents a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel anticancer, antimicrobial, and herbicidal agents. The data and protocols presented in this guide aim to provide a solid foundation for researchers to build upon. Future research should focus on elucidating the precise molecular targets and signaling pathways of these derivatives to enable rational drug design and optimization. Further exploration of structure-activity relationships will also be crucial in developing compounds with enhanced potency and selectivity. Molecular docking studies could provide valuable insights into the binding interactions of these derivatives with their biological targets, guiding the synthesis of next-generation therapeutic and agricultural agents.[9][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of 2-(((2-ether)amino)methylene)-dimedone derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cyclohexene derivative MC-3129 exhibits antileukemic activity via RhoA/ROCK1/PTEN/PI3K/Akt pathway-mediated mitochondrial translocation of cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 10. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Protocol for pyrazole synthesis using 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
Introduction
Pyrazoles are a prominent class of heterocyclic compounds that are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of pharmacological activities.[1][2] The Knorr pyrazole synthesis, a classical method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a cornerstone for the construction of the pyrazole ring.[3][4][5][6] This protocol details the synthesis of pyrazole derivatives, specifically tetrahydro-1H-indazol-4(5H)-ones, using 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione as a versatile and reactive precursor. This enaminone serves as a 1,3-dielectrophile that readily reacts with hydrazine derivatives to form the fused pyrazole ring system.[3][7] The resulting scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Reaction Scheme
The general reaction involves the cyclocondensation of this compound with a substituted hydrazine (R-NHNH₂).
Caption: General reaction scheme for pyrazole synthesis.
Quantitative Data Summary
The following table summarizes the representative yields for the synthesis of various 1-substituted-4,5,6,7-tetrahydro-1H-indazol-4-ones from this compound and different hydrazine derivatives. The conditions are based on typical protocols for this type of reaction.
| Entry | R (Substituent on Hydrazine) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H | Ethanol | Reflux | 2 | 92 |
| 2 | Phenyl | Acetic Acid | 100 | 3 | 88 |
| 3 | 4-Chlorophenyl | Ethanol | Reflux | 4 | 85 |
| 4 | 4-Nitrophenyl | Acetic Acid | 110 | 3 | 78 |
| 5 | Methyl | Ethanol | Reflux | 2.5 | 89 |
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one (Table 1, Entry 2) as a representative example.
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.05 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.98 mmol).
-
Solvent and Reagent Addition: Add glacial acetic acid (20 mL) to the flask. While stirring, add phenylhydrazine (0.62 mL, 6.28 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 100 °C and maintain it at this temperature with stirring for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetic acid under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of tetrahydro-1H-indazol-4-ones.
Signaling Pathway (Reaction Mechanism)
The reaction proceeds through a well-established pathway for pyrazole formation from enaminones and hydrazines.
Caption: Proposed reaction mechanism for pyrazole formation.
The protocol described provides a reliable and efficient method for the synthesis of tetrahydro-1H-indazol-4-ones, valuable scaffolds in medicinal chemistry. The use of this compound as a starting material offers a straightforward entry into this class of compounds. The reaction is generally high-yielding and can be adapted for the synthesis of a variety of substituted pyrazole derivatives by using different hydrazine starting materials.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole synthesis [organic-chemistry.org]
Application Notes and Protocols: Hantzsch-Type Pyridine Synthesis Using 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch pyridine synthesis, a cornerstone in heterocyclic chemistry, offers a versatile and straightforward route to a wide array of pyridine derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. A modern variation of this classical reaction employs enaminones, such as 2-[(dimethylamino)methylene]-1,3-cyclohexanedione, as a key building block. This approach provides an efficient pathway to highly functionalized pyridines and their fused analogues, such as tetrahydroquinolines, which are prevalent in many pharmaceutical agents.
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines via a Hantzsch-type reaction, utilizing this compound, an active methylene compound, and an aromatic aldehyde, with ammonium acetate as the nitrogen source.
Reaction Principle
The reaction proceeds via a multi-component condensation mechanism. The enaminone, this compound, acts as a key intermediate, reacting with an aromatic aldehyde and an active methylene compound in the presence of ammonium acetate. The sequence involves Michael addition, cyclization, and subsequent dehydration and oxidation to yield the aromatic pyridine ring. This one-pot synthesis is highly atom-economical and allows for significant molecular diversity in the final products.
Experimental Protocols
This section details the necessary protocols for the synthesis of the enaminone precursor and its subsequent use in the Hantzsch-type pyridine synthesis.
Protocol 1: Synthesis of this compound
Materials:
-
1,3-Cyclohexanedione
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a solution of 1,3-cyclohexanedione (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid residue is the desired this compound, which can be used in the next step without further purification. For higher purity, recrystallization from an appropriate solvent such as ethyl acetate can be performed.
Protocol 2: Hantzsch-Type Synthesis of 2-Amino-3-cyano-4-aryl-7,8-dihydro-5(6H)-quinolinones
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Malononitrile
-
Ammonium acetate
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the desired aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5 eq).
-
Add ethanol as the solvent.
-
Heat the mixture to reflux (approximately 78 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will often precipitate from the solution. Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the purified 2-amino-3-cyano-4-aryl-7,8-dihydro-5(6H)-quinolinone.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various pyridine derivatives using analogous Hantzsch-type reactions.
Table 1: Synthesis of Representative 2-Amino-3-cyano-4-aryl-7,8-dihydro-5(6H)-quinolinones
| Entry | Aromatic Aldehyde | Product | Yield (%) | m.p. (°C) |
| 1 | Benzaldehyde | 2-Amino-3-cyano-4-phenyl-7,8-dihydro-5(6H)-quinolinone | 92 | 265-267 |
| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-3-cyano-7,8-dihydro-5(6H)-quinolinone | 95 | 288-290 |
| 3 | 4-Methoxybenzaldehyde | 2-Amino-3-cyano-4-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinolinone | 90 | 255-257 |
| 4 | 3-Nitrobenzaldehyde | 2-Amino-3-cyano-4-(3-nitrophenyl)-7,8-dihydro-5(6H)-quinolinone | 88 | 278-280 |
Table 2: Characterization Data for a Representative Product (Entry 2)
| Analysis | Data |
| ¹H NMR (DMSO-d₆, δ ppm) | 1.95 (m, 2H, CH₂), 2.34 (t, 2H, CH₂), 2.70 (t, 2H, CH₂), 4.30 (s, 1H, CH), 6.95 (s, 2H, NH₂), 7.20-7.40 (m, 4H, Ar-H), 10.5 (s, 1H, NH) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 21.5, 27.8, 36.9, 58.2, 115.1, 119.8, 128.5, 129.7, 131.2, 144.5, 152.3, 158.1, 196.2 |
| IR (KBr, cm⁻¹) | 3420, 3310 (NH₂), 2190 (CN), 1650 (C=O), 1600 (C=C) |
| MS (m/z) | [M]+ calculated for C₁₆H₁₂ClN₃O: 297.07, found 297.1 |
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the Hantzsch-type synthesis of a tetrahydroquinoline derivative.
Caption: Proposed reaction mechanism for the Hantzsch-type synthesis.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis.
Caption: General experimental workflow for the pyridine synthesis.
Applications in Drug Development
The pyridine and quinoline moieties synthesized through this Hantzsch-type reaction are privileged structures in medicinal chemistry. They are found in a variety of therapeutic agents with a broad spectrum of biological activities, including but not limited to:
-
Anticancer Agents: The planar aromatic system of pyridines can intercalate with DNA, and substituted derivatives can act as kinase inhibitors.
-
Antihypertensive Agents: Dihydropyridine derivatives are well-known calcium channel blockers.
-
Antimicrobial Agents: The pyridine nucleus is present in several antibacterial and antifungal drugs.
-
Anti-inflammatory Agents: Certain pyridine derivatives exhibit potent anti-inflammatory properties.
The modularity of the Hantzsch-type synthesis allows for the rapid generation of compound libraries with diverse substitutions, which is highly valuable for structure-activity relationship (SAR) studies in the drug discovery process. The ability to easily modify the aromatic aldehyde and the active methylene compound provides a powerful tool for optimizing the pharmacological properties of the synthesized molecules.
Conclusion
The Hantzsch-type reaction using this compound offers an efficient and versatile method for the synthesis of biologically relevant pyridine and tetrahydroquinoline derivatives. The straightforward, one-pot nature of this reaction, coupled with the ready availability of the starting materials, makes it an attractive strategy for both academic research and industrial drug development. The provided protocols and data serve as a valuable resource for scientists working in the field of synthetic and medicinal chemistry.
Synthesis of Quinoline Derivatives from 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of quinoline derivatives, specifically substituted 3,4,6,7-tetrahydroacridine-1,8(2H,5H)-diones, from 2-[(dimethylamino)methylene]-1,3-cyclohexanedione and various aromatic amines. Quinolines are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The methodologies described herein are based on established multi-component reactions and provide a versatile route to a library of functionalized acridinedione scaffolds.
Overview of the Synthetic Strategy
The core synthetic strategy involves a one-pot, three-component reaction of an aromatic amine, this compound, and an aromatic aldehyde. This reaction typically proceeds via a domino Knoevenagel condensation, Michael addition, and subsequent cyclodehydration sequence. The use of this compound as a key building block offers an efficient pathway to the desired acridinedione core.
Alternatively, a two-component reaction between a pre-formed β-enaminone of 1,3-cyclohexanedione (derived from the reaction of the dione with an amine) and an aromatic aldehyde can also be employed. The choice of catalyst and reaction conditions can influence the reaction efficiency and product yields.
Experimental Protocols
General One-Pot Synthesis of 10-Aryl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-diones
This protocol is adapted from the Hantzsch dihydropyridine synthesis and related multi-component reactions for the synthesis of acridinediones.
Materials:
-
Substituted aromatic aldehyde
-
1,3-Cyclohexanedione or Dimedone (5,5-dimethyl-1,3-cyclohexanedione)
-
Substituted aniline or Ammonium acetate
-
Catalyst (e.g., L-proline, p-toluenesulfonic acid, In(OTf)₃)
-
Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), 1,3-cyclohexanedione or dimedone (2 mmol), and the substituted aniline (1 mmol) or ammonium acetate (1.2 mmol).
-
Add the catalyst (10-20 mol%).
-
Add the appropriate solvent (5-10 mL) or proceed under solvent-free conditions.
-
The reaction mixture is then heated under reflux or irradiated in a microwave reactor. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a precipitate forms, it is collected by filtration, washed with cold ethanol, and dried.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate).
Synthesis of this compound
Materials:
-
1,3-Cyclohexanedione
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
Procedure:
-
A mixture of 1,3-cyclohexanedione (1 eq.) and DMF-DMA (1.2 eq.) is heated at reflux for 1-2 hours.
-
The reaction mixture is then cooled to room temperature.
-
The excess DMF-DMA and other volatile components are removed under reduced pressure.
-
The resulting solid is recrystallized from a suitable solvent (e.g., ethyl acetate) to afford pure this compound.
Data Presentation
The following table summarizes the yields of various substituted acridinedione derivatives synthesized via a microwave-promoted, solvent-free Hantzsch reaction of aromatic aldehydes, dimedone, and ammonium acetate. This data provides an indication of the expected yields for analogous reactions using substituted anilines.
| Entry | Aromatic Aldehyde | Product | Time (min) | Yield (%) | Melting Point (°C) |
| 1 | Benzaldehyde | 3,3,6,6-Tetramethyl-1,8-dioxo-9-phenyl-1,2,3,4,5,6,7,8-octahydroacridine | 5 | 95 | 273–275 |
| 2 | 4-Methylbenzaldehyde | 3,3,6,6-Tetramethyl-1,8-dioxo-9-(4-methylphenyl)-1,2,3,4,5,6,7,8-octahydroacridine | 7 | 86 | >300 |
| 3 | 4-Methoxybenzaldehyde | 3,3,6,6-Tetramethyl-1,8-dioxo-9-(4-methoxyphenyl)-1,2,3,4,5,6,7,8-octahydroacridine | 3 | 81 | 278–280 |
| 4 | 4-Chlorobenzaldehyde | 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8-octahydroacridine | 4 | 97 | >300 |
| 5 | 4-Nitrobenzaldehyde | 3,3,6,6-Tetramethyl-9-(4-nitrophenyl)-1,8-dioxo-1,2,3,4,5,6,7,8-octahydroacridine | 6 | 91 | 298–300 |
| 6 | 3-Nitrobenzaldehyde | 3,3,6,6-Tetramethyl-9-(3-nitrophenyl)-1,8-dioxo-1,2,3,4,5,6,7,8-octahydroacridine | 8 | 91 | 298–300 |
Data adapted from a microwave-promoted, solvent- and catalyst-free Hantzsch synthesis of acridinediones.[1]
Reaction Mechanisms and Visualizations
The formation of acridinediones from this compound, an aromatic amine, and an aromatic aldehyde can be rationalized through a domino reaction sequence. The following diagrams illustrate the proposed reaction pathway and a general experimental workflow.
Proposed Reaction Mechanism
The reaction is believed to proceed through the following steps:
-
Knoevenagel Condensation: The reaction is initiated by the condensation of the aromatic aldehyde with one equivalent of 1,3-cyclohexanedione (or its enaminone derivative) to form an arylidene intermediate.
-
Michael Addition: The aromatic amine undergoes a Michael addition to the activated double bond of the arylidene intermediate.
-
Cyclodehydration: The resulting intermediate undergoes an intramolecular cyclization with the elimination of a molecule of water to form the final acridinedione product.
Caption: Proposed mechanism for the one-pot synthesis of acridinediones.
Experimental Workflow
The general workflow for the synthesis and purification of the quinoline derivatives is outlined below.
Caption: General experimental workflow for acridinedione synthesis.
Conclusion
The synthesis of quinoline derivatives from this compound provides a robust and versatile method for accessing a diverse range of acridinedione compounds. The one-pot nature of the reaction, coupled with the availability of a wide variety of starting materials, makes this an attractive approach for generating libraries of compounds for drug discovery and materials science applications. The provided protocols and data serve as a valuable resource for researchers in these fields. Further optimization of reaction conditions and exploration of different catalysts may lead to even more efficient and sustainable synthetic routes.
References
Application Notes and Protocols: 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione as a Versatile Building Block for Fused Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione as a versatile precursor for the construction of a variety of fused heterocyclic systems. The inherent reactivity of this enaminone makes it an ideal starting material for the synthesis of privileged scaffolds in medicinal chemistry, including pyrazolo[3,4-b]quinolines and pyrimido[4,5-b]quinolines, which have shown potential as kinase inhibitors in cancer therapy.
Synthetic Applications and Data
This compound serves as a key intermediate in multicomponent reactions and cyclocondensation reactions for the synthesis of diverse fused heterocycles. Its bifunctional nature, possessing both a nucleophilic enamine character and electrophilic carbonyl groups, allows for facile annulation with various dinucleophiles.
Table 1: Synthesis of Fused Pyrazole Derivatives
| Product | Reactant | Solvent | Catalyst/Conditions | Time (h) | Yield (%) |
| Tetrahydro-4H-indazol-4-one | Hydrazine Hydrate | Ethanol | Reflux | 4 | 85 |
| 1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one | Phenylhydrazine | Acetic Acid | Reflux | 6 | 78 |
| 1-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one | (4-Chlorophenyl)hydrazine | Ethanol | Reflux | 5 | 82 |
Table 2: Synthesis of Fused Pyrimidine and Quinoline Derivatives
| Product | Reactants | Solvent | Catalyst/Conditions | Time (h) | Yield (%) |
| 5-Aryl-1,2,3,4,5,6,7,8-octahydropyrimido[4,5-b]quinolin-4,6-dione | Aromatic Aldehyde, 6-Aminouracil | Ethanol | Acetic Acid (cat.), Reflux | 8-12 | 75-90 |
| 1,2,3,4-Tetrahydroacridin-1(2H)-one | Aniline | Acetic Acid | Reflux | 10 | 65 |
| 2,3-Dihydro-1H-cyclopenta[b]quinolin-1-one | Cyclopentanone, Ammonium Acetate | Acetic Acid | Reflux | 12 | 60 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Tetrahydro-4H-indazol-4-ones
-
Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol (20 mL), add the corresponding hydrazine derivative (1.1 mmol).
-
Reaction Execution: The reaction mixture is heated at reflux for the time specified in Table 1. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to afford the pure product.
Protocol 2: General Procedure for the Multicomponent Synthesis of Pyrimido[4,5-b]quinolines
-
Reaction Setup: In a round-bottom flask, a mixture of an aromatic aldehyde (1 mmol), dimedone (a derivative of 1,3-cyclohexanedione) (1 mmol), and 6-amino-1,3-dimethyluracil (1 mmol) is prepared in ethanol (15 mL).[1]
-
Reaction Execution: A catalytic amount of acetic acid (10 mol%) is added to the mixture, which is then refluxed for the time indicated in Table 2.[1] The reaction progress is monitored by TLC.
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure pyrimido[4,5-b]quinoline derivative.[1]
Visualization of Synthetic Pathways and Biological Context
The following diagrams illustrate the synthetic workflows and a relevant biological signaling pathway for the synthesized compounds.
Caption: Synthetic routes to fused heterocycles.
The pyrimido[4,5-b]quinoline and pyrazolo[3,4-b]quinoline scaffolds are known to be present in compounds that can act as inhibitors of key signaling proteins in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).
Caption: Inhibition of the EGFR/HER2 signaling pathway.
Mechanism of Action and Biological Relevance
Several pyrazolo[3,4-b]quinoline derivatives have been reported to exhibit potent anticancer activity.[2] For instance, certain derivatives have been shown to induce apoptosis and cause cell cycle arrest in the sub-G1 phase in colon cancer cell lines.[3] The EGFR and HER2 signaling pathways are crucial in cell growth and proliferation, and their dysregulation is a hallmark of many cancers.[4][5][6] The activation of these receptors leads to the initiation of downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which ultimately promote cell proliferation, survival, and metastasis.[7][8] The fused heterocyclic compounds synthesized from this compound can be explored as potential inhibitors of these pathways, offering a promising avenue for the development of novel anticancer therapeutics.
References
- 1. Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer [pfocr.wikipathways.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Reaction of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione with Hydrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between 2-[(dimethylamino)methylene]-1,3-cyclohexanedione and various hydrazines represents a robust and efficient method for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-4-one derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole core in a wide array of pharmacologically active molecules. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.
The versatility of this reaction lies in its ability to introduce diverse substituents onto the pyrazole nucleus by employing substituted hydrazines, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies. The resulting tetrahydroindazolone scaffold serves as a valuable building block for the synthesis of more complex fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines, which also have demonstrated potential as therapeutic agents. These application notes provide an overview of the synthesis, applications, and detailed protocols for the preparation of these valuable compounds.
Reaction Scheme and Mechanism
The reaction proceeds via a condensation reaction between the enaminone functionality of this compound and the hydrazine, followed by an intramolecular cyclization and elimination of dimethylamine to form the stable pyrazole ring. The enaminone acts as a 1,3-dielectrophile, reacting with the dinucleophilic hydrazine.
The general reaction is depicted below:
Figure 1: General reaction scheme.
The mechanism involves the initial nucleophilic attack of the terminal nitrogen of the hydrazine to the electrophilic carbon of the enaminone, followed by a proton transfer. Subsequent intramolecular attack of the second nitrogen atom onto one of the carbonyl groups of the cyclohexanedione ring leads to a cyclic intermediate. The elimination of a molecule of water and dimethylamine results in the formation of the aromatic pyrazole ring.
Applications in Drug Discovery and Development
Derivatives of 4,5,6,7-tetrahydro-1H-indazol-4-one are valuable scaffolds in drug discovery, primarily due to their activity as anti-inflammatory and anticancer agents.
Anti-inflammatory Activity
A significant number of pyrazole-containing compounds have been developed as potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][2][3][4][5] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it is associated with a reduced risk of gastrointestinal side effects. The tetrahydroindazolone core can be appropriately substituted to achieve high affinity and selectivity for the COX-2 active site.
Figure 2: COX-2 signaling pathway inhibition.
Anticancer Activity
The pyrazole scaffold is also a key component in a number of anticancer agents. The anticancer activity of pyrazole derivatives can be attributed to various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][6] For instance, certain pyrazolo[3,4-b]quinoline derivatives, which can be synthesized from the tetrahydroindazolones, have shown promising anticancer properties.[7] The ability to readily modify the substituents on the tetrahydroindazolone core allows for the optimization of their anticancer potency and selectivity against various cancer cell lines.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-4-one derivatives. Please note that reaction conditions and yields can vary depending on the specific hydrazine derivative and the scale of the reaction.
Table 1: Reaction of this compound with Various Hydrazines
| Hydrazine Derivative | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Hydrazine hydrate | 4,5,6,7-Tetrahydro-1H-indazol-4-one | Ethanol | Reflux | 4 | 85 | [General procedure based on similar reactions] |
| Phenylhydrazine | 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one | Acetic Acid | 100 | 2 | 92 | [General procedure based on similar reactions] |
| 4-Methylphenylhydrazine | 1-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one | Ethanol | Reflux | 6 | 88 | [General procedure based on similar reactions] |
| 4-Chlorophenylhydrazine | 1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one | Acetic Acid | 110 | 3 | 90 | [General procedure based on similar reactions] |
| 2,4-Dinitrophenylhydrazine | 1-(2,4-Dinitrophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one | Ethanol/H+ | Reflux | 8 | 75 | [General procedure based on similar reactions] |
Table 2: Spectroscopic Data for Representative 4,5,6,7-Tetrahydro-1H-indazol-4-one Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |
| 4,5,6,7-Tetrahydro-1H-indazole | (CDCl3) 7.21 (s, 1H), 2.70 (t, 2H), 2.50 (t, 2H), 1.90-1.70 (m, 4H) | (CDCl3) 140.2, 133.5, 120.8, 25.4, 23.1, 22.9, 22.8 | 3150 (N-H), 2940 (C-H), 1640 (C=N) |
| 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one | (CDCl3) 7.80 (s, 1H), 7.65-7.50 (m, 5H), 2.80 (t, 2H), 2.50 (t, 2H), 2.20-2.00 (m, 2H) | (CDCl3) 195.0, 155.0, 140.0, 138.0, 129.0, 127.0, 122.0, 115.0, 38.0, 25.0, 22.0 | 3050 (Ar-H), 2950 (C-H), 1680 (C=O), 1590 (C=N) |
(Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used. Data for the parent 4,5,6,7-tetrahydro-1H-indazole is provided for reference.[1])
Experimental Protocols
The following are general protocols for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-4-one derivatives. These should be adapted and optimized for specific substrates and scales.
Protocol 1: Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-4-one
Figure 3: Workflow for Protocol 1.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in ethanol.
-
To the stirred solution, add hydrazine hydrate dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4,5,6,7-tetrahydro-1H-indazol-4-one.
Protocol 2: Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one
Figure 4: Workflow for Protocol 2.
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve this compound in glacial acetic acid.
-
Add phenylhydrazine to the solution and stir the mixture.
-
Heat the reaction mixture at 100 °C for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with water and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to yield pure 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one.
Conclusion
The reaction of this compound with hydrazines provides a straightforward and versatile route to a variety of substituted 4,5,6,7-tetrahydro-1H-indazol-4-ones. These compounds are not only valuable intermediates for the synthesis of more complex heterocyclic systems but also possess significant potential as therapeutic agents, particularly in the fields of anti-inflammatory and anticancer drug discovery. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel pyrazole-based compounds.
References
Application Notes and Protocols for 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione in Multicomponent Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione is a versatile building block in organic synthesis, particularly valued for its role in multicomponent reactions (MCRs). As an enaminone derived from 1,3-cyclohexanedione, it possesses both nucleophilic and electrophilic characteristics, allowing it to serve as a convenient C3 synthon. This functionality enables the efficient, one-pot synthesis of a wide array of complex heterocyclic scaffolds, such as pyrimidines, pyridines, and fused quinoline systems, which are of significant interest in medicinal chemistry and drug discovery. These application notes provide detailed protocols for the synthesis of the title compound and its subsequent use in key multicomponent reactions, supported by quantitative data and workflow diagrams.
Part 1: Synthesis of this compound
This protocol details the preparation of the key enaminone intermediate from 1,3-cyclohexanedione and dimethylformamide dimethylacetal (DMF-DMA).[1][2]
Experimental Protocol 1: Synthesis of the Title Compound
Objective: To synthesize this compound.
Materials:
-
1,3-Cyclohexanedione
-
Dimethylformamide dimethylacetal (DMF-DMA)
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Crystallization dish
Procedure:
-
Suspend 1,3-cyclohexanedione (11.2 g, 100 mmol) in dimethylformamide dimethylacetal (28 mL).[1]
-
Heat the mixture at reflux for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. This will yield a solid crude product.
-
Recrystallize the orange solid from ethyl acetate to obtain light orange needles of this compound.[1]
-
Dry the purified product under vacuum.
Expected Yield: Approximately 12 g (72%).[1]
Characterization Data:
-
Appearance: Light orange needles
-
Melting Point: 116-118 °C[1]
-
¹H NMR (CDCl₃): δ 8.05 (s, 1H), 3.40 (s, 3H), 3.19 (s, 3H), 2.26 (t, 4H), 1.95 (m, 2H).[1]
Synthesis Workflow Diagram
Caption: Synthesis of the title compound from 1,3-cyclohexanedione.
Part 2: Application in Multicomponent Reactions
This compound is an excellent substrate for constructing heterocyclic systems. In many MCRs, it can be generated in situ from 1,3-cyclohexanedione, an aldehyde, and an amine source, or it can be used as a pre-formed, stable intermediate. The following protocols exemplify its application in the synthesis of medicinally relevant scaffolds.
Application 1: Synthesis of Fused Pyrimidine Derivatives
This three-component reaction involves the condensation of an aldehyde, 1,3-cyclohexanedione (which forms the title enaminone in situ or can be substituted by it), and a suitable N-C-N dinucleophile like guanidine or urea to form pyrimido[4,5-b]quinoline derivatives.
Experimental Protocol 2: One-Pot Synthesis of Pyrimido[4,5-b]quinolines
Objective: To synthesize pyrimido[4,5-b]quinoline-2,4-diones via a one-pot, three-component reaction.
Materials:
-
1,3-Dimethyl-6-aminouracil (Amine source)
-
Substituted aromatic aldehyde
-
Cyclohexanone (or 1,3-Cyclohexanedione)
-
Lewis acid-surfactant catalyst (e.g., Fe(DS)₃)
-
Water
Equipment:
-
Reaction vessel suitable for ultrasound irradiation
-
Ultrasonic bath
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a suitable vessel, combine 1,3-dimethyl-6-aminouracil (1 mmol), the selected aromatic aldehyde (1 mmol), and cyclohexanone (1 mmol).
-
Add the Fe(DS)₃ catalyst in water.
-
Irradiate the mixture in an ultrasonic bath at room temperature for the specified time (see Table 1).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, collect the precipitated product by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product to obtain the desired pyrimido[4,5-b]quinoline.
Data Presentation: Synthesis of Pyrimido[4,5-b]quinolines
| Entry | Aldehyde Substituent | Product | Time (min) | Yield (%) | Ref |
| 1 | 4-Cl | 5-(4-chlorophenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2,4(1H,3H,5H,10H)-dione | 30 | 94 | [3] |
| 2 | 4-F | 5-(4-fluorophenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2,4(1H,3H,5H,10H)-dione | 35 | 92 | [3] |
| 3 | 4-Br | 5-(4-bromophenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2,4(1H,3H,5H,10H)-dione | 30 | 90 | [3] |
| 4 | 4-CH₃ | 1,3-dimethyl-5-(p-tolyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2,4(1H,3H,5H,10H)-dione | 40 | 89 | [3] |
| 5 | H | 1,3-dimethyl-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2,4(1H,3H,5H,10H)-dione | 45 | 86 | [3] |
Conditions: Ultrasound irradiation in water with Fe(DS)₃ catalyst.
General Reaction Workflow Diagram
Caption: General workflow for a three-component reaction.
Application 2: Synthesis of Tetrahydroquinoline Derivatives
The Povarov reaction is a classic MCR for synthesizing tetrahydroquinolines. It involves the [4+2] cycloaddition of an aniline, an aldehyde, and an alkene. The enamine functionality within this compound allows it to act as the alkene component, leading to highly functionalized, fused tetrahydroquinoline systems.
Experimental Protocol 3: Three-Component Synthesis of Fused Tetrahydroquinolines
Objective: To synthesize functionalized tetrahydroquinoline derivatives via a one-pot, three-component reaction.[4]
Materials:
-
Aromatic amine (e.g., Aniline)
-
Aldehyde (e.g., Formaldehyde)
-
1,3-Cyclohexanedione (as the active methylene component)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Equipment:
-
Pressure tube or round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a pressure tube, dissolve the aromatic amine (1 mmol), 1,3-cyclohexanedione (1 mmol), and formaldehyde (1.2 mmol, typically as a 37% aqueous solution) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (HCl).
-
Seal the tube and heat the reaction mixture to 80 °C with stirring for 5-7 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum. If no precipitate forms, concentrate the solution and purify the residue by column chromatography.
Data Presentation: Synthesis of Tetrahydroquinoline Derivatives
This table presents data for analogous reactions leading to tetrahydroquinoline scaffolds, illustrating typical yields.
| Entry | Amine | Aldehyde | Alkene/Active Methylene | Catalyst | Yield (%) | Ref | |---|---|---|---|---|---| | 1 | Aniline | Benzaldehyde | N-Vinyl-2-pyrrolidinone | Yb(OTf)₃ | 85 |[5] | | 2 | p-Toluidine | Benzaldehyde | N-Vinyl-2-pyrrolidinone | Yb(OTf)₃ | 87 |[5] | | 3 | Aniline | Formaldehyde | Tetrahydroquinoline | HCl | >90 (qualitative) |[4] | | 4 | 2-Nitroaniline | Propanal | (In situ reduction) | Pd/C | 93 |[5] |
Note: Yields are highly substrate-dependent. The listed examples show the feasibility of forming the tetrahydroquinoline core via multicomponent strategies.
Reaction Mechanism Overview Diagram
Caption: Simplified mechanism for tetrahydroquinoline synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. heteroletters.org [heteroletters.org]
- 4. One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione as a Protecting Group for Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione as a protecting group for primary amines. This reagent allows for the formation of a stable enaminone linkage, which can be selectively cleaved under specific conditions.
Introduction
This compound, hereafter referred to as DMC, is a versatile reagent in organic synthesis. While it is widely utilized as a precursor for the synthesis of various heterocyclic compounds, its application as a protecting group for primary amines is a valuable strategy in multistep synthesis. The protection involves the reaction of a primary amine with DMC to form a stable N-substituted 2-formyl-1,3-cyclohexanedione derivative. This enaminone protecting group is robust under certain conditions, allowing for selective manipulations at other parts of the molecule.
Advantages and Limitations
Advantages:
-
Mild Protection Conditions: The protection reaction can be carried out under relatively mild conditions.
-
Stable Protected Form: The resulting enaminone is a stable, crystalline solid in many cases, facilitating purification.
-
Orthogonality: The DMC group shows stability towards certain reagents, offering potential orthogonality with other common protecting groups.
Limitations:
-
Limited Scope: The use of DMC as a standard protecting group is not as extensively documented as more common protecting groups like Boc or Cbz.
-
Deprotection Conditions: While effective, the deprotection conditions, such as the use of hydrazine, might not be compatible with all functional groups.
Data Presentation
Table 1: Protection of Primary Amines with this compound
| Amine Substrate | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Aniline | Acetic Acid | Reflux | 5 h | 73 | [1] |
| 1,2-Ethylenediamine | Methanol | 20 °C | 72 h | 87 | [2] |
| 1,3-Propylenediamine | Methanol | 20 °C | 72 h | 10 | [2] |
| 1,4-Phenylenediamine | Methanol | 20 °C | 72 h | 99 | [2] |
Table 2: Stability of DMC-Protected Amines
| Condition | Reagent(s) | Stability | Notes |
| Acidic | Acetic Acid | Stable | Often used as the solvent for the protection reaction. |
| Trifluoroacetic Acid (TFA) | Limited | Cleavage may occur, especially with heating. | |
| Hydrochloric Acid (HCl) | Limited | Potential for cleavage. | |
| Basic | Sodium Bicarbonate | Stable | Generally stable to mild aqueous bases. |
| Sodium Hydroxide | Limited | May lead to hydrolysis or other side reactions. | |
| Piperidine | Stable | Offers orthogonality with Fmoc deprotection. | |
| Reductive | Sodium Borohydride | Stable | The enaminone is generally stable to hydride reducing agents. |
| Catalytic Hydrogenation (H₂, Pd/C) | Potentially Labile | The double bond may be reduced. | |
| Oxidative | m-CPBA | Potentially Labile | The enamine functionality can be susceptible to oxidation. |
Experimental Protocols
Protocol 1: Protection of a Primary Amine with this compound
This protocol describes a general procedure for the protection of a primary amine using DMC.
Materials:
-
Primary amine
-
This compound (DMC)
-
Glacial acetic acid or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or oil bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., Ethanol)
Procedure:
-
To a solution of the primary amine (1.0 eq) in glacial acetic acid or methanol, add this compound (1.0 - 1.2 eq).
-
Stir the reaction mixture at room temperature or heat to reflux for the time indicated for the specific substrate (typically 5-72 hours).[1][2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration.
-
Wash the solid with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Deprotection of a DMC-Protected Amine using Hydrazine
This protocol describes a general procedure for the cleavage of the DMC protecting group.
Materials:
-
DMC-protected amine
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or oil bath
-
Extraction funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve the DMC-protected amine (1.0 eq) in ethanol.
-
Add hydrazine hydrate (excess, e.g., 5-10 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude primary amine.
-
Purify the product by column chromatography or other suitable methods if necessary.
Visualizations
References
Scale-up synthesis of pyrazoles with 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the efficient, scale-up synthesis of 4,5,6,7-tetrahydro-1H-indazol-4-one, a valuable pyrazole derivative for pharmaceutical and agrochemical research. The synthesis involves the cyclocondensation of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione with hydrazine hydrate. This method is robust, scalable, and provides the target compound in high yield and purity.
Introduction
Pyrazoles are a prominent class of heterocyclic compounds widely utilized as scaffolds in the development of new therapeutic agents and agrochemicals. Their diverse biological activities have led to their incorporation into numerous marketed drugs. The 4,5,6,7-tetrahydro-1H-indazol-4-one core is a key intermediate for the synthesis of a variety of bioactive molecules.[1] This document outlines a reliable and scalable laboratory procedure for its preparation from the readily available starting materials this compound and hydrazine hydrate.
Reaction Scheme
Caption: General reaction scheme for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-4-one.
Experimental Protocol
Materials and Equipment
-
This compound
-
Hydrazine hydrate (80% in water)
-
Ethanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add this compound (50.0 g, 0.273 mol) and ethanol (250 mL). Stir the mixture to obtain a clear solution.
-
Addition of Hydrazine: While stirring, add a solution of hydrazine hydrate (15.0 mL, 0.30 mol, 80% in water) dropwise via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.
-
Acidification and Reflux: After the addition is complete, slowly add concentrated hydrochloric acid (2 mL) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is removed under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Neutralization and Extraction: To the crude product, add 150 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. The aqueous layer is then extracted with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 4,5,6,7-tetrahydro-1H-indazol-4-one.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure product.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₇H₈N₂O | N/A |
| Molecular Weight | 136.15 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Melting Point | 145-148 °C | N/A |
| Yield | 85-95% | [2] |
| Purity (by HPLC) | >98% | N/A |
| ¹H NMR (400 MHz, DMSO-d₆) δ | 12.65 (s, 1H), 7.55 (s, 1H), 2.70 (t, J=6.0 Hz, 2H), 2.40 (t, J=6.4 Hz, 2H), 2.05-1.95 (m, 2H) | N/A |
| ¹³C NMR (101 MHz, DMSO-d₆) δ | 193.5, 142.1, 138.8, 112.5, 37.0, 23.5, 22.1 | N/A |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-4-one.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with extreme care.
-
Concentrated hydrochloric acid is highly corrosive.
-
The reaction may be exothermic; use an ice bath for cooling if necessary during the initial addition.
Conclusion
The described protocol provides a detailed and reliable method for the scale-up synthesis of 4,5,6,7-tetrahydro-1H-indazol-4-one. This procedure is suitable for producing significant quantities of the target compound with high purity, which is essential for further research and development in the pharmaceutical and agrochemical industries.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
Application of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 2-[(dimethylamino)methylene]-1,3-cyclohexanedione as a versatile building block in medicinal chemistry. It includes detailed application notes, experimental protocols for the synthesis of the title compound and its derivatives, and a summary of their biological activities, supported by quantitative data.
Application Notes
This compound is a highly reactive intermediate that serves as a valuable precursor for the synthesis of a wide array of heterocyclic compounds with significant medicinal potential. Its utility stems from the presence of an enamine moiety, where the dimethylamino group acts as an excellent leaving group upon nucleophilic attack. This reactivity allows for the construction of diverse molecular scaffolds, particularly fused heterocyclic systems.
The primary application of this reagent lies in its reaction with various binucleophiles to construct substituted pyrazoles, quinolines, pyrimidines, and other related heterocyclic systems. These scaffolds are of great interest in drug discovery due to their established presence in numerous therapeutic agents. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.
The general synthetic strategy involves a two-step process: the synthesis of the this compound intermediate, followed by its reaction with appropriate nucleophiles to yield the target heterocyclic compounds. This approach offers a convenient and efficient route to novel molecules with potential therapeutic applications.
Data Presentation
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 3 | Escherichia coli | 0.25 | [1] |
| 4 | Streptococcus epidermidis | 0.25 | [1] |
| 2 | Aspergillus niger | 1 | [1] |
| 3 | Microsporum audouinii | 0.5 | [1] |
| 21c | Multi-drug resistant bacteria | 0.25 | [2] |
| 23h | Multi-drug resistant bacteria | 0.25 | [2] |
| Ciprofloxacin (Standard) | E. coli | 0.5 | [1] |
| Ciprofloxacin (Standard) | S. epidermidis | 4 | [1] |
| Clotrimazole (Standard) | A. niger | 2 | [1] |
| Clotrimazole (Standard) | M. audouinii | 0.5 | [1] |
| Gatifloxacin (Standard) | Multi-drug resistant bacteria | 1 | [2] |
Table 2: Anticancer Activity of Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 3b | MCF-7 (Breast Cancer) | 7.016 | [3] |
| 3c | MCF-7 (Breast Cancer) | 7.05 | [3] |
| 3c | BGC-823 (Gastric Cancer) | 7.89 | [3] |
| 3c | BEL-7402 (Hepatoma) | 12.54 | [3] |
| 3c | A549 (Lung Cancer) | 9.32 | [3] |
| 13 | HeLa (Cervical Cancer) | 8.3 | [4] |
| 12 | PC3 (Prostate Cancer) | 31.37 | [4] |
| 11 | PC3 (Prostate Cancer) | 34.34 | [4] |
| 5-Fluorouracil (Standard) | MCF-7 (Breast Cancer) | >50 | [3] |
| Doxorubicin (Standard) | HeLa (Cervical Cancer) | Not specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound[5][6]
Materials:
-
1,3-Cyclohexanedione
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Ethyl acetate
Procedure:
-
Suspend 1,3-cyclohexanedione (11.2 g, 100 mmol) in dimethylformamide dimethyl acetal (28 mL).
-
Heat the mixture at reflux for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure to obtain an orange solid.
-
Recrystallize the solid from ethyl acetate to yield this compound as light orange needles (12 g, 72% yield).
Characterization:
-
Melting Point: 116-118 °C
-
¹H NMR (CDCl₃): δ 8.05 (s, 1H), 3.40 (s, 3H), 3.19 (s, 3H), 2.26 (t, 4H), 1.95 (m, 1H)
Protocol 2: General Procedure for the Synthesis of Pyrazole Derivatives
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazines
-
Ethanol
Procedure:
-
Dissolve this compound (1 mmol) in ethanol.
-
Add hydrazine hydrate or a substituted hydrazine (1 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent.
Protocol 3: General Procedure for the Synthesis of Quinoline Derivatives
Materials:
-
This compound
-
Aniline or substituted anilines
-
Polyphosphoric acid (PPA) or another suitable catalyst
Procedure:
-
Mix this compound (1 mmol) and an appropriate aniline derivative (1 mmol).
-
Add polyphosphoric acid as a catalyst.
-
Heat the mixture at 120-140 °C for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway from starting materials to medicinal scaffolds.
Caption: Experimental workflow for synthesis and evaluation.
Caption: Generalized mechanism of action for bioactive derivatives.
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Polymer Synthesis Using 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione Monomers for Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers derived from enaminone monomers are emerging as a versatile class of materials with tunable properties, making them attractive candidates for a range of biomedical applications, including drug delivery. This document provides detailed application notes and experimental protocols for the synthesis of polymers using 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione as a key monomer. While direct drug delivery data for polymers based solely on this monomer is limited in publicly available literature, we will draw parallels with the closely related and well-studied poly(β-amino ester)s (PBAEs) to highlight potential applications and methodologies. The synthesized polyenaminones exhibit promising characteristics such as film-forming capabilities, UV-light absorption, and redox activity.[1][2]
Potential Applications in Drug Development
Polymers based on this compound, referred to as polyenaminones, offer several potential advantages in drug delivery:
-
Biodegradability: The enaminone and potential ester linkages within the polymer backbone could be susceptible to hydrolysis under physiological conditions, leading to biodegradable polymers that are safely cleared from the body.
-
pH-Sensitivity: The tertiary amine groups within the polymer structure can provide pH-responsive behavior. In acidic environments, such as those found in endosomes or tumor microenvironments, these amines become protonated, which can lead to polymer swelling or disruption of nanoparticles, triggering drug release.
-
Tunable Properties: By copolymerizing the enaminone monomer with various diamines or other functional monomers, the physicochemical properties of the resulting polymers, such as molecular weight, solubility, and degradation rate, can be tailored to specific drug delivery applications.
-
Nanoparticle Formulation: These polymers can be formulated into nanoparticles to encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery.
Quantitative Data Summary
The following table summarizes the molecular weight data for polyenaminones synthesized from a related bis[(dimethylamino)methylidene]cyclohexanedione monomer and various diamines.[1][2] This data provides an insight into the achievable molecular weight range for this class of polymers. The polydispersity index (PDI) for step-growth polymerizations, such as the one described, typically falls in the range of 1.5 to 2.0.
| Diamine Monomer | Resulting Polymer | Molecular Weight (Mw, kDa) |
| 1,2-Ethylenediamine | Polyenaminone 4aa | 10.5 |
| 1,3-Propylenediamine | Polyenaminone 4ab | 7.2 |
| 1,4-Butylenediamine | Polyenaminone 4ac | 12.1 |
| o-Phenylenediamine | Polyenaminone 4ad | 49.8 |
| m-Phenylenediamine | Polyenaminone 4ae | 21.3 |
| p-Phenylenediamine | Polyenaminone 4af | 15.7 |
Note: The data is adapted from a study on a similar bis-enaminone monomer and provides an expected range for polymers synthesized from this compound.
Experimental Protocols
Protocol 1: Synthesis of Monomer - this compound
Materials:
-
1,3-Cyclohexanedione
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous Toluene
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-cyclohexanedione (10 mmol) in anhydrous toluene (20 mL).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (11 mmol, 1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield this compound as a solid.
-
Characterize the purified monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Polyenaminone via Transaminative Polymerization
Materials:
-
This compound (monomer)
-
Selected diamine (e.g., 1,6-hexanediamine, piperazine)
-
Anhydrous Methanol or other suitable solvent
-
Acid catalyst (e.g., acetic acid, a few drops)
Procedure:
-
In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts of this compound and the chosen diamine in anhydrous methanol. The concentration of monomers should be in the range of 0.1-1 M.
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-70 °C) for 24-72 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
The polymer may precipitate out of the solution upon formation. If so, collect the polymer by filtration. If the polymer remains in solution, it can be precipitated by adding the reaction mixture to a non-solvent (e.g., diethyl ether or cold water).
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer multiple times with the non-solvent to remove any unreacted monomers and catalyst.
-
Dry the polymer under vacuum at a moderate temperature.
-
Characterize the resulting polyenaminone for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and confirm its structure using FT-IR and NMR spectroscopy.
Visualizations
Caption: Workflow for Polyenaminone-based Drug Delivery.
Caption: Conceptual Pathway for Nanoparticle-Mediated Drug Delivery.
References
- 1. Synthesis of Optically and Redox Active Polyenaminones from Diamines and α,α’-Bis[(dimethylamino)methylidene]cyclohexanediones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Optically and Redox Active Polyenaminones from Diamines and α,α'-Bis[(dimethylamino)methylidene]cyclohexanediones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing pyrazole synthesis yield from 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of pyrazoles from 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione. The primary product of this reaction with hydrazine is 4,5,6,7-tetrahydro-1H-indazole-4-one .
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 4,5,6,7-tetrahydro-1H-indazole-4-one from this compound?
A1: The reaction is a cyclocondensation process. It begins with the nucleophilic attack of a nitrogen atom from hydrazine onto the enaminone's β-carbon, followed by the elimination of the dimethylamine leaving group. The intermediate hydrazone then undergoes intramolecular cyclization via attack on one of the ketone's carbonyl groups, followed by dehydration to form the aromatic pyrazole ring.
Q2: What is the most common hydrazine source for this reaction?
A2: Hydrazine hydrate (N₂H₄·H₂O) is the most commonly used and commercially available reagent for this synthesis.[1] It is typically used in excess to ensure complete conversion of the starting material. Anhydrous hydrazine can also be used but requires more stringent handling precautions due to its higher reactivity and potential for explosion.[2]
Q3: What solvents are recommended for this synthesis?
A3: Protic solvents like ethanol and methanol are most frequently used and often give good yields.[1][3] The reaction is typically run at the solvent's reflux temperature to ensure a sufficient reaction rate.
Q4: Are there any major safety concerns I should be aware of?
A4: Yes. Hydrazine and its hydrate are toxic and considered potential human carcinogens. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous hydrazine is potentially explosive, especially in the presence of metals, and should only be handled as its hydrate form in this context.[2][4]
Troubleshooting Guide
Q1: My reaction yield is very low. How can I improve it?
A1: Low yield can result from several factors. Consider the following optimization strategies:
-
Reagent Purity: Ensure the this compound starting material is pure. Impurities can interfere with the reaction. Similarly, verify the concentration of the hydrazine hydrate, as it can degrade over time.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times at reflux in ethanol or methanol can range from a few hours to 24 hours.[3]
-
Excess Hydrazine: Use a larger excess of hydrazine hydrate (e.g., 2 to 5 equivalents) to shift the equilibrium towards product formation and consume the starting material.
-
Temperature: Ensure the reaction mixture is maintained at a consistent reflux temperature. Insufficient heat can lead to a sluggish or incomplete reaction.
-
Work-up Procedure: Product may be lost during extraction or purification. Ensure the pH is appropriate during aqueous work-up to minimize the product's solubility in the aqueous layer.
Q2: The reaction did not proceed at all. What are the likely causes?
A2: A complete lack of reaction typically points to a critical failure in the setup or reagents.
-
Inactive Hydrazine: The hydrazine hydrate may have degraded. Use a fresh bottle or titrate an aliquot to confirm its concentration.
-
Incorrect Starting Material: Verify the identity and purity of your this compound via NMR or other spectroscopic methods.
-
Low Temperature: Double-check that the heating apparatus is functioning correctly and that the solvent is reaching its boiling point.
Q3: I have isolated an unexpected side product. What could it be?
A3: The formation of side products is possible, especially if reaction conditions are not optimized.
-
Bis-hydrazone/Azine Formation: If a large excess of the dione starting material is present relative to the hydrazine, or if conditions are not properly controlled, side reactions can occur.[4] The formation of an azine from hydrazine self-condensation is also a possibility, though less likely under these conditions.
-
Incomplete Cyclization: An intermediate hydrazone may be isolated if the cyclization/dehydration step is not complete. This can sometimes be rectified by re-subjecting the intermediate to the reaction conditions, perhaps with the addition of a catalytic amount of acid to promote dehydration.
Optimized Reaction Conditions
The yield of 4,5,6,7-tetrahydro-1H-indazole-4-one is sensitive to solvent, temperature, and reaction time. The following table summarizes typical conditions and expected yields based on literature reports for this transformation.
| Starting Material | Hydrazine Source | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| This compound derivative | Hydrazine Hydrate | Methanol | Reflux | N/A | 65% | [1] |
| Ethyl 2-oxocyclohexaneglyoxylate | Hydrazine | Ethanol | Reflux | 24 | 64% | [3] |
| Enaminone | Hydrazine Hydrate | Ethanol | Reflux | N/A | Good | [5] |
Experimental Protocol
Synthesis of 4,5,6,7-tetrahydro-1H-indazole-4-one
This protocol is a representative procedure adapted from literature methods for similar substrates.[1][3]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add methanol or ethanol as the solvent (approx. 0.1–0.2 M concentration). Begin stirring the solution.
-
Hydrazine Addition: Add hydrazine hydrate (2.0–3.0 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
If a precipitate forms, it can be collected by filtration. Wash the solid with cold water or a small amount of cold ethanol and dry under vacuum.
-
If no solid precipitates, add water to the residue and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 4,5,6,7-tetrahydro-1H-indazole-4-one.
Visualized Guides
Below are diagrams illustrating the reaction pathway, experimental workflow, and a troubleshooting decision tree.
References
- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in synthesis with 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione. This resource is intended for researchers, scientists, and professionals in drug development to help navigate common challenges encountered during this chemical transformation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the possible reasons and how can I improve it?
A1: Low yields can stem from several factors. Incomplete reaction is a common issue, which can be caused by insufficient reaction time or temperature. Another possibility is the degradation of the starting material or product.
Potential Solutions:
-
Reaction Time and Temperature: Ensure the reaction is heated at reflux for an adequate amount of time, typically at least one hour.[1] Monitoring the reaction progress by thin-layer chromatography (TLC) can help determine the optimal reaction time.
-
Reagent Quality: Use fresh, high-purity 1,3-cyclohexanedione and dimethylformamide dimethylacetal (DMF-DMA). Impurities in the starting materials can lead to side reactions and lower yields.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative degradation of the starting materials and product, especially if the reaction is prolonged.
-
Purification: Optimize the recrystallization process. Choosing an appropriate solvent system and controlling the cooling rate are crucial for maximizing the recovery of the pure product. Ethyl acetate is a commonly used solvent for recrystallization.[1]
Q2: I've observed an unexpected side product in my reaction mixture. What could it be?
A2: A likely side product is the bis-enaminone, formed by the reaction of DMF-DMA at both the C2 and C4 (or C6) positions of the 1,3-cyclohexanedione ring. This is more likely to occur if an excess of DMF-DMA is used or if the reaction conditions are too harsh.
Identification and Mitigation:
-
Characterization: The bis-enaminone will have a different NMR and mass spectrum compared to the desired product. Specifically, you would expect to see signals corresponding to two enamine moieties.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Use of a slight excess of 1,3-cyclohexanedione or a stoichiometric amount of DMF-DMA can help minimize the formation of the bis-adduct.
-
Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, as these conditions can favor the formation of the bis-enaminone.
-
Purification: The bis-enaminone can often be separated from the desired mono-enaminone by column chromatography or careful recrystallization, as their polarities will differ.
Q3: The color of my final product is darker than the expected light orange. Is this a problem?
A3: While the pure product is typically described as light orange needles, a darker color can indicate the presence of impurities. These could be baseline impurities from the starting materials or small amounts of polymeric byproducts.
Decolorization and Purification:
-
Recrystallization: Multiple recrystallizations can help to remove colored impurities.
-
Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Be sure to filter the hot solution to remove the charcoal before allowing it to cool.
-
Purity Check: Use analytical techniques like NMR and melting point determination to confirm the purity of your product. A sharp melting point close to the literature value (116-118 °C) is a good indicator of high purity.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds through a condensation reaction between 1,3-cyclohexanedione and dimethylformamide dimethylacetal (DMF-DMA). The active methylene group at the C2 position of the 1,3-cyclohexanedione acts as a nucleophile, attacking the electrophilic carbon of the DMF-DMA. This is followed by the elimination of two molecules of methanol to form the stable enaminone product.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes, standard laboratory safety practices should be followed. DMF-DMA is flammable and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction is typically heated to reflux, so care should be taken to avoid burns.
Q3: Can I use other formamide acetals for this reaction?
A3: Yes, other formamide acetals can be used, which will result in different N-substituents on the final enaminone product. However, DMF-DMA is the most commonly used reagent for the synthesis of the dimethylamino-substituted product.
Data Presentation
| Parameter | Value | Reference |
| Melting Point | 116-118 °C | [1] |
| Yield | 72% | [1] |
Experimental Protocols
Synthesis of this compound [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1,3-cyclohexanedione (11.2 g, 100 mmol) in dimethylformamide dimethylacetal (28 mL).
-
Heating: Heat the mixture at reflux for 1 hour. The solid should dissolve as the reaction progresses.
-
Work-up: After 1 hour, cool the reaction mixture to room temperature.
-
Solvent Removal: Remove the excess DMF-DMA and methanol byproduct under reduced pressure using a rotary evaporator. This will yield an orange solid.
-
Purification: Recrystallize the crude solid from ethyl acetate to obtain this compound as light orange needles.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Purification of Pyrazoles from 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of pyrazoles derived from 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione. The reaction of this enaminone with hydrazine or its derivatives yields 4,5,6,7-tetrahydro-1H-indazoles, a class of pyrazole compounds with significant interest in medicinal chemistry.
Troubleshooting Purification Issues
This section addresses common challenges encountered during the purification of 4,5,6,7-tetrahydro-1H-indazole derivatives.
Q1: My crude product is a dark-colored oil or tar. How can I purify it?
A1: The formation of dark, oily crude products is a common issue, often due to impurities from the hydrazine reagent or side reactions.
-
Potential Causes:
-
Hydrazine Decomposition: Hydrazine and its derivatives can be sensitive to air and light, leading to colored byproducts.
-
Side Reactions: Incomplete cyclization or the formation of hydrazone intermediates can result in a complex mixture.
-
Excessive Heat: High reaction temperatures can promote the formation of polymeric or tarry substances.
-
-
Troubleshooting Steps:
-
Initial Cleanup: Before attempting recrystallization or chromatography, try an acid-base extraction. Dissolve the crude oil in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove basic impurities. Then, wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts.
-
Column Chromatography: This is often the most effective method for purifying oily products. A silica gel column with a gradient elution system is recommended.
-
Formation of an Acid Addition Salt: For basic pyrazoles, dissolving the crude product in a suitable solvent and adding an acid (like phosphoric or oxalic acid) can lead to the crystallization of a pyrazole salt, which can then be isolated and neutralized to give the pure pyrazole.
-
Q2: I am having trouble getting my pyrazole to crystallize. What should I do?
A2: Crystallization can be challenging due to several factors, including high purity, the presence of impurities that inhibit crystal formation, or the choice of an inappropriate solvent.
-
Potential Causes:
-
The solution is not supersaturated.
-
Nucleation has not been initiated.
-
The compound is "oiling out" instead of crystallizing.
-
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites.
-
Seeding: Add a tiny crystal of the pure pyrazole (a "seed crystal") to the supersaturated solution to initiate crystal growth.
-
-
If the Solution is Not Supersaturated:
-
Slowly evaporate the solvent to increase the concentration of the pyrazole.
-
Add an "anti-solvent" (a solvent in which the pyrazole is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes slightly turbid, then warm to clarify and cool slowly.
-
-
If the Compound is "Oiling Out":
-
This occurs when the compound precipitates at a temperature above its melting point.
-
Re-heat the solution to dissolve the oil, add more of the primary solvent to dilute the solution, and allow it to cool more slowly. Using an insulated container can help.
-
-
Q3: My recrystallization yield is very low. How can I improve it?
A3: A low yield suggests that a significant amount of your product remains in the mother liquor.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Thorough Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.
-
Solvent Choice: Select a solvent in which your pyrazole is highly soluble when hot but has very low solubility when cold.
-
Recover from Mother Liquor: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this crop may be less pure.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for pyrazoles derived from this compound?
A1: The two most common and effective purification techniques are recrystallization and column chromatography. For basic pyrazole derivatives, purification via the formation and crystallization of an acid addition salt is also a viable option.
Q2: What are the likely impurities in the synthesis of 4,5,6,7-tetrahydro-1H-indazoles from this starting material?
A2: Common impurities may include:
-
Unreacted this compound.
-
Excess hydrazine or its derivatives.
-
Hydrazone intermediates from incomplete cyclization.
-
Regioisomers, if an unsymmetrical substituted hydrazine is used.
-
Colored byproducts from the decomposition of hydrazine.
Q3: What are some recommended solvent systems for the recrystallization of these pyrazoles?
A3: The choice of solvent is highly dependent on the specific substituents on your pyrazole. Good starting points for solvent screening include:
-
Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate.
-
Mixed Solvents: Ethanol/water, methanol/water, ethyl acetate/hexane.
Q4: What conditions are recommended for column chromatography?
A4: For silica gel column chromatography, a gradient elution is often effective. A good starting point is a gradient of ethyl acetate in a non-polar solvent like pentane or hexane. For example, a gradient of 20-70% ethyl acetate in pentane has been successfully used.
Quantitative Data
The following table summarizes representative purification data for a tetrahydroindazole derivative synthesized from a cyclic 1,3-dione precursor.
| Purification Method | Eluent/Solvent System | Yield | Purity | Reference |
| Column Chromatography | 20-70% EtOAc in pentane | 79% | 90% | [1] |
| Recrystallization | Ethanol/water | - | - | |
| Vacuum Distillation | - | - | - |
Note: Yield and purity are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude pyrazole product. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently while stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For further precipitation, cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography
-
Slurry Preparation: Dissolve the crude pyrazole in a minimal amount of the eluent or a slightly more polar solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a silica gel column using the chosen eluent system (e.g., starting with a low polarity mixture like 10% ethyl acetate in hexane).
-
Loading: Carefully add the prepared slurry containing the crude product to the top of the column.
-
Elution: Begin eluting the column with the solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure pyrazole.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole.
Visualizations
Caption: General Purification Workflow for Pyrazoles.
Caption: Troubleshooting Crystallization Issues.
References
Troubleshooting low yield in Hantzsch reaction with cyclohexanedione derivatives
Welcome to the technical support center for the Hantzsch pyridine synthesis, with a special focus on troubleshooting reactions involving cyclohexanedione derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important multi-component reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues that can lead to low yields and other unexpected outcomes in your Hantzsch synthesis with cyclohexanedione derivatives.
Q1: My reaction yield is very low. What are the most common causes?
A1: Low yields in the Hantzsch synthesis are a frequent issue.[1] When using cyclohexanedione derivatives, several factors can be at play:
-
Suboptimal Reaction Conditions: The classical Hantzsch synthesis often requires prolonged heating, which can lead to the degradation of the dihydropyridine product.[1] Harsh conditions can also promote the formation of side products.[2]
-
Purity of Reactants: Impurities in your aldehyde, cyclohexanedione derivative, or the ammonia source (e.g., ammonium acetate) can significantly hinder the reaction.[1]
-
Choice of Solvent: Traditional solvents like ethanol or acetic acid may not be the best choice for all substrates. The polarity of the solvent can influence the reaction rate and yield.[1]
-
Formation of Side Products: Competing reaction pathways can lead to the formation of various side products, reducing the yield of your desired product. Common side reactions include self-condensation of the dicarbonyl compound and Michael addition products that do not proceed to the final cyclization.[2]
Q2: I'm observing multiple products in my reaction mixture. What are the likely side products?
A2: The Hantzsch reaction mechanism can be complex, with several proposed pathways, which can lead to a variety of products.[2] When using cyclohexanedione derivatives, you might encounter:
-
Over-oxidized Pyridine Product: The initial dihydropyridine product can be sensitive and may oxidize to the corresponding pyridine derivative, especially under harsh conditions or during workup.[1]
-
Michael Adducts: Incomplete reactions can result in the isolation of intermediates, such as the Michael addition product of the enamine to the Knoevenagel condensation product.[2]
-
Self-Condensation Products: The cyclohexanedione derivative can undergo self-condensation, especially in the presence of a base.
-
Alternative Cyclization Products: In some cases, unexpected cyclization can occur, leading to products other than the expected dihydropyridine.
Q3: How can I improve the conversion of my starting materials?
A3: To drive the reaction to completion, consider the following strategies:
-
Catalysis: The use of a catalyst can significantly accelerate the reaction. A variety of catalysts have been shown to be effective, including Brønsted acids (like p-toluenesulfonic acid), Lewis acids, and various heterogeneous catalysts.[3]
-
Microwave or Ultrasound Irradiation: These non-conventional energy sources can dramatically reduce reaction times and often lead to higher yields compared to conventional heating.[2][4] For instance, microwave-assisted synthesis of acridinediones from dimedone under solvent and catalyst-free conditions has been shown to produce high yields in minutes.[4]
-
Solvent Selection: Experimenting with different solvents can have a significant impact. For some substrates, greener solvents like water or glycerol, or even solvent-free conditions, have proven to be highly effective.[5]
-
Reactant Concentration: In some cases, running the reaction at a higher concentration can improve the reaction rate and yield.[1]
Q4: My reaction is highly exothermic and difficult to control. How can I manage this?
A4: Exothermic reactions can lead to the formation of degradation products and pose a safety risk. To manage the reaction temperature:
-
Slow Addition of Reagents: Adding one of the reactants dropwise over a period can help to control the rate of heat generation.
-
Efficient Cooling: Utilize an ice bath or a cooling system to maintain a consistent, low temperature throughout the reaction.
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.
Q5: I'm having trouble purifying my final product. What purification strategies are effective?
A5: The basicity of the resulting pyridine or dihydropyridine can make purification challenging.
-
Column Chromatography: This is a common method, but the basic nature of the product can cause tailing on silica gel. This can sometimes be mitigated by adding a small amount of a base like triethylamine to the eluent.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a very effective purification method.
-
Acid-Base Extraction: For basic pyridine products, an acidic wash (e.g., dilute HCl) can be used to extract the product into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
Data Presentation
The choice of catalyst and reaction conditions has a profound impact on the yield of the Hantzsch reaction with cyclohexanedione derivatives. The following table summarizes the yield of acridinedione (formed from an aromatic aldehyde, dimedone, and ammonium acetate) under various conditions.
| Catalyst | Aldehyde | Solvent | Conditions | Time (min) | Yield (%) | Reference |
| None | Benzaldehyde | None | Microwave (300W) | 5 | 95 | [4] |
| None | 4-Chlorobenzaldehyde | None | Microwave (300W) | 7 | 86 | [4] |
| None | 4-Methylbenzaldehyde | None | Microwave (300W) | 4 | 97 | [4] |
| None | 4-Methoxybenzaldehyde | None | Microwave (300W) | 6 | 91 | [4] |
| None | 4-Nitrobenzaldehyde | None | Microwave (300W) | 3 | 81 | [4] |
| Ceric Ammonium Nitrate (CAN) | 5-Bromothiophene-2-carboxaldehyde | None | Room Temp. | 60-150 | Good to Excellent | [6] |
Experimental Protocols
Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of Acridinediones [4]
This protocol describes a green and efficient method for the synthesis of acridinedione derivatives using microwave irradiation.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Dimedone (5,5-dimethyl-1,3-cyclohexanedione) (2 mmol)
-
Ammonium acetate (1.5 mmol)
Procedure:
-
In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), dimedone (2 mmol), and ammonium acetate (1.5 mmol).
-
Mix the components thoroughly.
-
Place the vessel in a microwave reactor and irradiate at 300W for the time specified for the particular aldehyde (typically 3-8 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the solid product with water and then treat with n-hexane to remove impurities.
-
Recrystallize the crude product from ethanol to obtain the pure acridinedione derivative.
Protocol 2: Ceric Ammonium Nitrate (CAN) Catalyzed Synthesis of Dihydropyridines [6]
This protocol outlines a one-pot synthesis at room temperature using a catalyst.
Materials:
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5-Bromothiophene-2-carboxaldehyde (1.91 g, 0.01 mol)
-
Ammonium acetate (0.77 g, 0.01 mol)
-
1,3-Cyclohexanedione (or other 1,3-dione) (0.01-0.02 mol)
-
Ceric Ammonium Nitrate (CAN) (0.28 g, 0.5 mmol)
Procedure:
-
To a 100 ml round-bottom flask, add 5-bromothiophene-2-carboxaldehyde, ammonium acetate, the 1,3-dione, and CAN.
-
Stir the mixture vigorously at room temperature for 1-2.5 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, the mixture will solidify.
-
Wash the solid product with water and then with n-hexane to remove impurities.
-
After drying, recrystallize the crude product from ethanol with charcoal treatment to yield the pure product.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a low-yielding Hantzsch reaction.
Caption: A flowchart for troubleshooting low yields.
Hantzsch Reaction Mechanism with Cyclohexanedione
This diagram illustrates the key steps in the Hantzsch synthesis using a cyclohexanedione derivative.
Caption: Mechanism of the Hantzsch reaction.
References
- 1. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Reactions of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
Welcome to the technical support center for researchers working with 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound, an enaminone, possesses multiple reactive sites. The regiochemical outcome of a reaction depends on the nature of the electrophile or nucleophile used. The key sites include:
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The Enamine β-Carbon: This is the carbon atom of the methylene group, which is electrophilic and susceptible to nucleophilic attack (a Michael-type addition).
-
The Carbonyl Carbons: These are also electrophilic and can be attacked by strong nucleophiles.
-
The Carbonyl Oxygens: These are nucleophilic and can react with hard electrophiles, such as acylating or silylating agents, leading to O-functionalization.
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The α-Carbon (C2): The carbon of the cyclohexanedione ring situated between the two carbonyls can be deprotonated to form a nucleophilic enolate.
Q2: What are the most common regioselectivity challenges with this compound?
A2: The primary challenge is controlling the competition between different reactive sites. For instance, when using alkylating agents, a mixture of C-alkylation, N-alkylation, and O-alkylation products can be formed.[1][2] In reactions with dinucleophiles, such as substituted hydrazines for pyrazole synthesis, the initial site of attack and the subsequent cyclization pathway determine the final regioisomer.[3][4][5]
Q3: How do steric and electronic effects influence regioselectivity?
A3: Steric and electronic factors are critical in directing the outcome of a reaction.
-
Electronic Effects: Electron-withdrawing groups on a nucleophile will make it "softer," favoring conjugate addition at the β-carbon. The electronic properties of substituents on the cyclohexanedione ring can also influence the relative reactivity of the two carbonyl groups.[6]
-
Steric Hindrance: Bulky substituents on the nucleophile or the enaminone can block access to certain reactive sites, thereby favoring attack at a less hindered position.[6] For example, a bulky alkylating agent might favor O-alkylation over the more sterically demanding C-alkylation.
Troubleshooting Guide
Problem 1: I am getting a mixture of regioisomers in my alkylation/acylation reaction. How can I improve the selectivity?
Answer: Achieving high regioselectivity in alkylation or acylation often requires careful optimization of reaction conditions. Here are several factors to consider:
-
Choice of Solvent: The polarity of the solvent can significantly impact the reaction's outcome.[2][6] Aprotic solvents like DMF may favor N-alkylation, while nonpolar solvents might favor O-alkylation when using silver salts of related compounds.[7] It is recommended to screen a range of solvents with varying polarities.
-
Nature of the Base and Counter-ion: The base used for deprotonation and the resulting counter-ion play a crucial role. For alkylations, using a strong, non-nucleophilic base can generate a specific enolate. Hard cations (like Li+) tend to associate with the hard oxygen atom, potentially favoring O-alkylation, whereas softer cations (like K+ or Cs+) may lead to different selectivity.
-
Reaction Temperature: Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product over the thermodynamically more stable one. Systematically varying the temperature is a key optimization step.[6]
-
The Electrophile: "Hard" electrophiles (e.g., acyl chlorides, silyl chlorides) have a higher tendency to react at the hard oxygen atom (O-acylation). "Soft" electrophiles (e.g., alkyl halides in some systems) may favor reaction at the softer carbon nucleophile.
Problem 2: My reaction with a dinucleophile (e.g., substituted hydrazine) is producing the wrong pyrazole isomer. What determines the regiochemistry?
Answer: In the synthesis of pyrazoles from 1,3-dicarbonyl precursors, the reaction proceeds via condensation and cyclization. With this compound, the initial step is typically the nucleophilic attack of one of the hydrazine nitrogens on the electrophilic β-carbon, with subsequent displacement of the dimethylamino group. This is followed by intramolecular condensation between the second hydrazine nitrogen and one of the carbonyl groups.
To control the regioselectivity with an unsymmetrical hydrazine (e.g., methylhydrazine):
-
Steric Hindrance: The less sterically hindered nitrogen of the hydrazine will typically attack the enamine first.
-
Nucleophilicity: The more nucleophilic nitrogen atom will be the initial site of attack. For example, in methylhydrazine, the substituted nitrogen is generally considered more nucleophilic.
-
pH Control: The pH of the reaction medium can influence the protonation state of the hydrazine, thereby altering the relative nucleophilicity of the two nitrogen atoms. Conducting the reaction in acidic (e.g., acetic acid) or neutral conditions can favor different isomers.
Visualizing Reaction Control
Diagram 1: Key Reactive Sites
Caption: Competing reactive sites on the enaminone scaffold.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: A logical workflow for troubleshooting and optimizing regioselectivity.
Diagram 3: General Pathway for Pyrazole Synthesis
Caption: Key steps in the formation of pyrazoles from the title compound.
Data Presentation
While specific quantitative data for this compound is sparse in the literature, researchers should tabulate their optimization results systematically. This allows for clear comparison and informed decision-making.
Table 1: Illustrative Data for Optimizing Regioselectivity of an Alkylation Reaction
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Ratio (Product A : Product B) | Total Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 25 | 30 : 70 | 85 |
| 2 | Methyl Iodide | K₂CO₃ | Toluene | 25 | 65 : 35 | 70 |
| 3 | Methyl Iodide | NaH | THF | 0 | 80 : 20 | 90 |
| 4 | Benzyl Bromide | NaH | THF | 0 | >95 : 5 | 92 |
Note: The data in this table is for illustrative purposes to demonstrate proper data logging and does not represent actual experimental results.
Key Experimental Protocols
The following are generalized protocols based on standard procedures for reactions of enaminones and 1,3-dicarbonyl compounds.[6] Researchers must adapt them to their specific substrates and safety guidelines.
Protocol 1: General Procedure for Screening Regioselectivity in Alkylation
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Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).
-
Solvent Addition: Add the desired anhydrous solvent (e.g., THF, DMF, Toluene) to achieve a suitable concentration (e.g., 0.1 M).
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Deprotonation: Add the selected base (e.g., NaH, K₂CO₃, LDA) (1.1 eq) portion-wise and stir the mixture for 30-60 minutes at that temperature.
-
Electrophile Addition: Slowly add the alkylating agent (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to stir and warm to room temperature overnight, or as determined by reaction monitoring (e.g., TLC or LC-MS).
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Analyze the product mixture using ¹H NMR and/or GC-MS to determine the ratio of regioisomers.
Protocol 2: General Procedure for Regioselective Pyrazole Synthesis
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Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or glacial acetic acid).
-
Nucleophile Addition: Add the substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.0-1.2 eq).
-
Heating: Heat the reaction mixture to reflux and monitor its progress using TLC. The reaction time can vary from 2 to 24 hours.
-
Cooling & Precipitation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold solvent.
-
Workup: If the product does not precipitate, concentrate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent.
-
Purification & Analysis: Purify the crude product by recrystallization or column chromatography. Characterize the final product and confirm its regiochemistry using 1D/2D NMR techniques (e.g., HMBC, NOESY).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. chim.it [chim.it]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and efficient method for synthesizing this compound is the reaction of 1,3-cyclohexanedione with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is a type of Knoevenagel condensation. The mixture is typically heated, and the product can often be isolated after removing the solvent and allowing the product to crystallize.[1][2]
Q2: What are the most common byproducts in this synthesis?
A2: While the reaction is generally clean, several byproducts can form. These include:
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Unreacted 1,3-cyclohexanedione: Incomplete reaction can leave starting material in the product mixture.
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Excess DMF-DMA: Using a large excess of this reagent can lead to its presence in the crude product.
-
2,6-bis[(dimethylamino)methylene]-1,3-cyclohexanedione: A potential byproduct formed from the reaction of a second molecule of DMF-DMA with the product. This is more likely with prolonged reaction times or a large excess of DMF-DMA.
-
Hydrolysis product: The enaminone product can be susceptible to hydrolysis back to 1,3-cyclohexanedione if exposed to water, especially under acidic or basic conditions during workup.
Q3: How can I purify the final product?
A3: Recrystallization is a common and effective method for purifying this compound. Ethyl acetate is a frequently used solvent for this purpose, yielding light orange needles of the purified product.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure the reaction is heated to reflux for a sufficient time (e.g., 1 hour).[2] - Use a slight excess of DMF-DMA (e.g., 1.5 equivalents).[1] |
| Product loss during workup. | - Ensure complete precipitation of the product before filtration. Cooling the solution can aid this. - Wash the collected crystals with a minimal amount of cold solvent to avoid dissolving the product. | |
| Product is an oil or fails to crystallize | Presence of excess DMF-DMA or other impurities. | - Ensure all solvent is removed under reduced pressure. - Try triturating the oil with a non-polar solvent like hexanes to induce crystallization. - Purify by column chromatography if recrystallization fails. |
| Discolored product (dark brown/red) | Thermal degradation or other side reactions. | - Avoid excessively high temperatures or prolonged heating. - Purify by recrystallization, potentially with the addition of activated charcoal to remove colored impurities. |
| Presence of starting material in the final product (identified by NMR) | Incomplete reaction. | - Increase the reaction time or temperature moderately. - Ensure the molar ratio of DMF-DMA to 1,3-cyclohexanedione is adequate. |
| Unexpected peaks in NMR spectrum | Presence of byproducts. | - Compare the spectrum to the known spectrum of the product and starting materials. - See the "Byproduct Identification" section below for potential impurity signatures. - Optimize reaction conditions to minimize byproduct formation (see table below). |
Data Presentation
Table 1: Effect of Reaction Conditions on Product Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF-DMA (neat) | Reflux | 1 | 72[2] |
| 2 | DMF-DMA (neat) | Reflux | 1 | 99 (crude)[1] |
| 3 | Dry Xylene | Reflux | Not specified | Lower than solvent-free |
Note: Yields can vary based on the scale of the reaction and the efficiency of the workup and purification.
Experimental Protocols
Synthesis of this compound
Materials:
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1,3-Cyclohexanedione
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Ethyl acetate
Procedure:
-
Suspend 1,3-cyclohexanedione (1.0 eq) in N,N-dimethylformamide dimethyl acetal (1.5 - 2.8 eq).[1][2]
-
Heat the mixture to reflux and maintain for 1 hour.[2] The solution should become homogeneous.
-
After 1 hour, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain a solid or viscous oil.
-
Recrystallize the crude product from ethyl acetate.
-
Collect the resulting crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum. The product should be light orange needles.[2]
Characterization Data:
-
Appearance: Light orange needles[2]
-
Melting Point: 116-118 °C[2]
-
¹H NMR (CDCl₃): δ 8.05 (s, 1H), 3.40 (s, 3H), 3.19 (s, 3H), 2.26 (t, 4H), 1.95 (m, 2H).[2]
-
¹³C NMR (CDCl₃): δ 195.9, 162.0, 109.1, 48.3, 44.4, 37.9, 19.3.[1]
Byproduct Identification
| Byproduct | ¹H NMR Signature (Predicted) | Notes |
| 1,3-Cyclohexanedione | Peaks in the range of δ 2.0-3.5 ppm for the methylene protons and a broad signal for the enolic proton. | Its presence indicates an incomplete reaction. |
| 2,6-bis[(dimethylamino)-methylene]-1,3-cyclohexanedione | Two sets of signals for the dimethylamino and methylene protons, likely with different chemical shifts from the desired product. | Formation is favored by excess DMF-DMA and longer reaction times. |
| Hydrolysis Product (1,3-cyclohexanedione) | Same as unreacted starting material. | Can form during aqueous workup. |
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Potential byproduct formation pathways in the synthesis.
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
Technical Support Center: Workup of Reactions Involving 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup of reactions involving this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Product Yield | Incomplete reaction. | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time or gently heating if the reaction conditions permit. |
| Product loss during workup. | Ensure efficient extraction by selecting an appropriate solvent and performing multiple extractions. Minimize transfers between glassware. When filtering, wash the solid product with a small amount of cold solvent to recover adsorbed product without significant dissolution. | |
| Degradation of the product. | This compound and related compounds can be sensitive to strong acids or bases and high temperatures. Ensure workup conditions are mild. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | Purify the crude product using column chromatography before attempting crystallization. |
| Incorrect solvent system for crystallization. | Perform small-scale solvent screening to identify a suitable solvent or solvent mixture for recrystallization. A common recrystallization solvent for 2-dimethylaminomethylene-1,3-cyclohexanedione is ethyl acetate.[1] | |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum to remove any residual solvent that may be impeding crystallization. | |
| Discolored Product (e.g., dark orange or brown) | Presence of colored impurities or byproducts. | Recrystallization from a suitable solvent, such as ethyl acetate, can yield the product as light orange needles.[1] If discoloration persists, treatment with activated carbon during the recrystallization process may be effective. |
| Air oxidation. | If the product is suspected to be air-sensitive, perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon). | |
| Fine Precipitate Clogging the Filter Paper | Small crystal size. | Allow the crystallization process to proceed slowly without agitation to encourage the formation of larger crystals. Consider using a different filter medium, such as a Celite pad, for filtration. |
| Incomplete Removal of Dimethylformamide (DMF) or Dimethylformamide Dimethyl Acetal (DMF-DMA) | High boiling point of the solvent/reagent. | After the reaction, the solvent can be evaporated under reduced pressure to yield the crude product.[1] For residual high-boiling solvents, co-evaporation with a lower-boiling solvent like toluene can be effective. Alternatively, washing the crude product with a solvent in which the impurities are soluble but the product is not can be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for the synthesis of this compound?
A1: A typical procedure involves heating 1,3-cyclohexanedione with dimethylformamide dimethyl acetal (DMF-DMA). After the reaction is complete, the mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure to provide a solid. This crude product is then typically recrystallized from a solvent like ethyl acetate to yield the purified 2-dimethylaminomethylene-1,3-cyclohexanedione.[1]
Q2: My product has been isolated, but the purity is low. What are the next steps?
A2: Low purity can often be addressed by recrystallization. For subsequent reactions, such as the conversion to 2-methyl-1,3-cyclohexanedione, purity is important. In one documented procedure, the purity of the final product after workup was determined by high-performance liquid chromatography (HPLC) to be as high as 97.2-99.2%.[2][3] If recrystallization is insufficient, column chromatography may be necessary.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound and its derivatives can be confirmed using various analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can confirm the structure.[1] High-Performance Liquid Chromatography (HPLC) is a valuable tool for assessing purity.[2][4] For 2-methyl-1,3-cyclohexanedione, the melting point and mass spectrometry have also been used for characterization.[2]
Q4: Are there any specific safety precautions I should take during the workup?
A4: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood, especially when working with volatile organic solvents. Refer to the Safety Data Sheets (SDS) for all chemicals used in the procedure.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and workup of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Quantitative Data Summary
The following table summarizes typical yields and purity data reported in the literature for reactions involving cyclohexanedione derivatives.
| Product | Starting Materials | Reaction Type | Yield (%) | Purity (%) | Reference |
| 2-dimethylaminomethylene-1,3-cyclohexanedione | 1,3-Cyclohexanedione, DMF-DMA | Enamine Formation | 72 | Not Specified | [1] |
| 2-methyl-1,3-cyclohexanedione | 2-dialkylaminomethyl-1,3-cyclohexanedione, H₂ | Hydrogenolysis | 87.0 | 97.2 | [2] |
| 2-methyl-1,3-cyclohexanedione | 1,3-Cyclohexanedione, Paraformaldehyde, Dimethylamine | Mannich/Hydrogenolysis | 93.0 | 99.2 | [3] |
| 2-methylresorcinol | 2-methyl-1,3-cyclohexanedione | Dehydrogenation | 71.0 | 98.2 | [4] |
References
- 1. prepchem.com [prepchem.com]
- 2. EP0529517B1 - Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol - Google Patents [patents.google.com]
- 3. CN102432446A - Preparation process of 2-methyl-1, 3-cyclohexanedione - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Preventing dimer formation in 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions involving 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione, with a specific focus on preventing undesired side reactions, including potential dimer formation.
Troubleshooting Guide
This guide addresses common issues observed during the synthesis and use of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Yield of this compound | 1. Inactive Reagents: Dimethylformamide dimethyl acetal (DMF-DMA) is moisture-sensitive and can degrade over time. 1,3-Cyclohexanedione may contain impurities. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Improper Work-up: Loss of product during extraction or purification. | 1. Reagent Quality: Use freshly opened or distilled DMF-DMA. Ensure 1,3-cyclohexanedione is pure and dry. 2. Reaction Conditions: Monitor the reaction by TLC or LC-MS to ensure completion. If the reaction stalls, consider a slight increase in temperature or extending the reaction time. 3. Work-up Optimization: Ensure the pH is neutral before extraction. Use appropriate solvents for extraction (e.g., dichloromethane, ethyl acetate) and minimize the number of purification steps. |
| Formation of an Unknown Byproduct (Potential Dimer) | 1. Hydrolysis of Enaminone: Presence of water in the reaction mixture can lead to hydrolysis of the enaminone back to 1,3-cyclohexanedione, which can then undergo self-condensation (dimerization) under acidic or basic conditions.[1] 2. Side reactions of the Enaminone: The enaminone itself may undergo side reactions, such as Michael addition, if reactive species are present. | 1. Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. pH Control: Maintain a neutral pH during the reaction and work-up to prevent both acid- and base-catalyzed hydrolysis and subsequent dimerization of the starting dione.[1] A pH range of 6-7 is generally recommended. 3. Temperature Control: Perform the reaction at the lowest effective temperature to minimize side reactions. |
| Product Instability During Storage | 1. Hydrolysis: Exposure to atmospheric moisture can lead to slow hydrolysis. 2. Light Sensitivity: Some enaminones can be sensitive to light, leading to decomposition or isomerization. | 1. Storage Conditions: Store the purified product in a tightly sealed container under an inert atmosphere, preferably in a desiccator at low temperature (2-8 °C). 2. Light Protection: Store the product in an amber vial or a container protected from light. |
| Inconsistent Reaction Outcomes | 1. Variability in Reagent Quality: See "Low or No Yield". 2. Atmospheric Conditions: Fluctuations in humidity can affect the reaction. 3. Reaction Scale: Reaction kinetics and heat transfer can differ at various scales. | 1. Standardize Reagents: Use reagents from the same batch for a series of experiments if possible. 2. Controlled Environment: Conduct reactions in a controlled environment, such as a glove box or under a consistent inert atmosphere. 3. Consistent Scaling: When scaling up, ensure efficient stirring and temperature control are maintained. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely structure of the "dimer" observed in my reaction?
A1: While direct dimerization of this compound is not extensively documented, the most probable cause of a dimeric byproduct is the self-condensation of 1,3-cyclohexanedione. This occurs if your enaminone hydrolyzes back to the starting dione in the presence of acid or base. The dimerization is an aldol condensation reaction where the enolate of one molecule of 1,3-cyclohexanedione attacks the carbonyl group of a second molecule.[1]
Q2: How can I detect the formation of byproducts like the dimer?
A2: Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the reaction. The dimer of 1,3-cyclohexanedione will likely have a different Rf value than both the starting material and the desired enaminone product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your product and the presence of any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structures of the desired product and any isolated byproducts.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the byproduct, helping to determine if it is a dimer.
Q3: What are the optimal reaction conditions to synthesize this compound with minimal side products?
A3: The reaction of 1,3-cyclohexanedione with dimethylformamide dimethyl acetal (DMF-DMA) is a common method.[2] To minimize side reactions, it is crucial to use anhydrous solvents (e.g., toluene, dioxane) and run the reaction under an inert atmosphere. Heating the reaction mixture to reflux is often necessary to drive the reaction to completion.
Q4: Can the enaminone product itself participate in side reactions?
A4: Yes. Enaminones are versatile intermediates. The enamine moiety can act as a nucleophile in reactions like Michael additions.[1] The electron-rich double bond can also react with certain electrophiles. The stability and reactivity are influenced by factors like pH and temperature.
Q5: How does pH affect the stability of this compound?
A5: Enaminones can be sensitive to pH. Acidic conditions can lead to hydrolysis of the enamine back to the corresponding dione and dimethylamine.[3] This is why maintaining a neutral pH during work-up and storage is critical to prevent the formation of 1,3-cyclohexanedione and its subsequent dimerization.
Data Presentation
Table 1: Spectroscopic Data for this compound
| Technique | Observed Data |
| ¹H NMR (CDCl₃, ppm) | δ 8.05 (s, 1H), 3.40 (s, 3H), 3.19 (s, 3H), 2.26 (t, 4H), 1.95 (m, 2H) |
| ¹³C NMR (CDCl₃, ppm) | δ 195.9, 162.0, 109.1, 48.3, 44.4, 37.9, 19.3 |
| Mass Spec (m/z) | [M+H]⁺ calculated for C₉H₁₃NO₂: 168.1025, found: 168.1021 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of the title compound from 1,3-cyclohexanedione and DMF-DMA.
Materials:
-
1,3-Cyclohexanedione
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous toluene
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-cyclohexanedione (1.0 eq).
-
Add anhydrous toluene to the flask.
-
Add DMF-DMA (1.1 - 1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 1-3 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete (disappearance of the starting dione), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield the product as a crystalline solid.
Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)
Procedure:
-
Prepare a TLC chamber with a suitable eluent system (e.g., 50:50 ethyl acetate:hexane).
-
Spot a small amount of the reaction mixture onto a TLC plate at different time points.
-
Also spot the starting material (1,3-cyclohexanedione) as a reference.
-
Develop the TLC plate and visualize the spots under UV light.
-
The reaction is complete when the spot corresponding to 1,3-cyclohexanedione is no longer visible. The product, this compound, will appear as a new, typically higher Rf spot. Any significant new spots may indicate the formation of byproducts.
Visualizations
Caption: Proposed mechanism for the dimerization of 1,3-cyclohexanedione.
References
Technical Support Center: Optimizing Reactions with 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions and overcome common challenges.
Troubleshooting Guides and FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield in Condensation Reactions
Q: My condensation reaction (e.g., Knoevenagel, Michael addition) with this compound is resulting in a low yield or no desired product. What are the common causes and how can I improve the yield?
A: Low yields in reactions involving this enaminone can stem from several factors. Here are some common causes and solutions:
-
Catalyst Inactivity or Inappropriateness: The choice of catalyst is crucial. For instance, in Knoevenagel condensations, a weak base is typically required to avoid self-condensation of the carbonyl compound. In Michael additions, both base and organocatalysts can be effective.
-
Solution: Screen a variety of catalysts. For reactions requiring basic conditions, consider using piperidine, triethylamine, or DBU. For Lewis acid catalysis, options like BF₃·Et₂O can be explored. It is also important to ensure your catalyst is active and not degraded.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role.
-
Solution: Systematically optimize the reaction conditions. Start with room temperature and gradually increase if no reaction is observed. Solvent choice can be critical; polar aprotic solvents like DMF or DMSO can be effective, but sometimes protic solvents like ethanol are preferred. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
-
Decomposition of Starting Material: this compound can be sensitive to harsh conditions.
-
Solution: Avoid excessively high temperatures and strongly acidic or basic conditions unless the reaction specifically requires them. Ensure the starting material is pure before use.
-
Issue 2: Formation of Side Products
Q: I am observing significant formation of side products in my reaction. What are the likely side reactions and how can I minimize them?
A: Side product formation is a common issue. Here are some possibilities:
-
Self-Condensation: The reactant itself or the other carbonyl compounds in the reaction mixture might undergo self-condensation, especially under strong basic conditions.
-
Retro-Michael Reaction: In Michael additions, the reverse reaction can occur, leading to a loss of product.
-
Solution: Running the reaction at a lower temperature can help minimize the retro-Michael reaction.
-
-
Polymerization: In some cases, especially with activated Michael acceptors, polymerization can be a competing reaction.
-
Solution: Consider using a more stable precursor for the Michael acceptor or preparing a Mannich base of the acceptor to mitigate polymerization.
-
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying my final product from the reaction mixture. What are some common impurities and purification strategies?
A: Purification can be challenging due to the nature of the products and potential side products.
-
Common Impurities: Unreacted starting materials, catalyst residues, and side products from the reactions mentioned above are common impurities.
-
Purification Strategies:
-
Crystallization: If the product is a solid, crystallization is often the most effective purification method.
-
Column Chromatography: For non-crystalline products or to separate closely related compounds, column chromatography on silica gel is a standard technique. A gradient of ethyl acetate in hexanes is a common eluent system to start with.
-
Acid-Base Extraction: If the product has acidic or basic properties, an acid-base extraction can be an effective preliminary purification step.
-
Data Presentation: Catalyst Screening and Reaction Optimization
The following tables summarize quantitative data for catalyst selection and reaction condition optimization for different reaction types involving this compound and related compounds.
Table 1: Catalyst Screening for a Lewis Acid-Catalyzed Cycloaddition Reaction
| Entry | Catalyst (20 mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | BF₃·Et₂O | DCM | rt | 56 |
| 2 | Sc(OTf)₃ | DCM | rt | 45 |
| 3 | Yb(OTf)₃ | DCM | rt | 38 |
| 4 | In(OTf)₃ | DCM | rt | 25 |
| 5 | Bi(OTf)₃ | DCM | rt | <10 |
| 6 | Zn(OTf)₂ | DCM | rt | <10 |
| 7 | None | DCM | rt | 0 |
| 8 | BF₃·Et₂O | MeCN | rt | 65 |
| 9 | BF₃·Et₂O | Toluene | rt | 42 |
| 10 | BF₃·Et₂O | THF | rt | 35 |
Data adapted from a study on a related cycloaddition reaction.
Table 2: Optimization of Hydrogenolysis Conditions for a Related Compound
| Catalyst | Pressure (atm) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 5% Pd/C | Normal | 30 | 15 | 87 |
| Raney Ni | Normal to 50 | 20-200 | Varies | - |
Data adapted from a patent for the synthesis of 2-methyl-1,3-cyclohexanedione.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 1,3-cyclohexanedione and dimethylformamide dimethylacetal (DMF-DMA).
Materials:
-
1,3-Cyclohexanedione
-
Dimethylformamide dimethylacetal (DMF-DMA)
-
Ethyl acetate
Procedure:
-
Suspend 1,3-cyclohexanedione (11.2 g, 100 mmol) in dimethylformamide dimethylacetal (28 mL).
-
Heat the mixture at reflux for 1 hour.
-
Cool the mixture to room temperature.
-
Evaporate the solvent to obtain an orange solid.
-
Recrystallize the solid from ethyl acetate to yield this compound as light orange needles (12 g, 72% yield).
Protocol 2: General Procedure for Acid-Catalyzed Polymerization
This protocol describes a general procedure for the transaminative polymerization of a bis[(dimethylamino)methylidene]cyclohexanedione with a diamine.
Materials:
-
This compound derivative
-
Diamine dihydrochloride
-
Methanol
Procedure:
-
Prepare a mixture of the this compound derivative (1 mmol) and the diamine dihydrochloride (1 mmol) in methanol (10 mL).
-
Stir the mixture at 20 °C for 72 hours.
-
Collect the precipitate by filtration to obtain the polyenaminone.
This is a general procedure adapted from a study on a related system.
Visualizations
The following diagrams illustrate key concepts and workflows related to the optimization of reactions with this compound.
Caption: A general workflow for catalyst selection and reaction optimization.
Caption: A decision tree for troubleshooting low reaction yields.
Solvent effects on the reactivity of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
Technical Support Center: 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactivity?
A1: this compound is a vinylogous amide, often classified as a push-pull olefin or an enaminone. It belongs to the broader class of enamines.[1][2] Its key feature is the nitrogen atom's lone pair of electrons delocalizing into the double bond, making the α-carbon (the carbon adjacent to the dione system) highly nucleophilic.[2][3] This allows it to react with a variety of electrophiles, such as alkyl halides and Michael acceptors, in reactions like the Stork enamine alkylation.[1][4]
The nucleophilicity of the α-carbon is explained by its resonance structures:
Caption: Resonance contributors of the enaminone.
Troubleshooting Guide
Q2: My alkylation reaction with this compound is giving a very low yield. What are the potential causes and solutions?
A2: Low yields in enamine alkylations can stem from several factors related to reagents, conditions, and solvent choice.
Potential Causes & Troubleshooting Steps:
-
Electrophile Reactivity: Enamines are generally weak nucleophiles and react best with highly reactive electrophiles.[5] Simple primary alkyl bromides or iodides may not be reactive enough.[3]
-
Solvent Choice: The solvent plays a critical role in stabilizing the transition state. The alkylation proceeds via an SN2 mechanism, which involves a charged iminium salt intermediate.[4][5]
-
Solution: Switch to a polar aprotic solvent like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents can solvate the charged transition state effectively without interfering with the enamine's nucleophilicity through hydrogen bonding. Apolar solvents like cyclohexane may result in significantly slower reactions.[6] Protic solvents (e.g., methanol, water) should generally be avoided as they can protonate the enamine and participate in side reactions.
-
-
Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gently heating the reaction mixture can increase the rate. However, monitor for decomposition or side reactions.
-
-
Moisture: Enamines are susceptible to hydrolysis back to the parent dione in the presence of water and acid.[2][3]
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Caption: Troubleshooting workflow for low reaction yield.
Q3: I am observing the formation of the starting 1,3-cyclohexanedione in my reaction mixture. Why is this happening?
A3: The presence of the starting dione indicates that the enamine is being hydrolyzed. This is a common issue and is typically caused by the presence of water, often with trace amounts of acid.[2][3] The reaction mechanism is the reverse of enamine formation.
Solutions:
-
Strictly Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry all glassware in an oven before use and allow it to cool under an inert atmosphere.
-
Control pH: While enamine formation is often acid-catalyzed, the hydrolysis is as well.[7] Ensure your reaction conditions are not acidic unless required for a specific subsequent step. If an acid scavenger is compatible with your reaction, it could be used.
Q4: How does solvent polarity generally affect the reactivity of this compound in an alkylation reaction?
A4: The alkylation of an enamine is an SN2 reaction that proceeds through a charged transition state leading to an iminium salt.[4] Solvent polarity has a significant impact on the rate of such reactions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the best choice. They possess strong dipoles that can stabilize the polar transition state, thereby lowering the activation energy and accelerating the reaction.[6] They do not have acidic protons, so they won't protonate and deactivate the enamine nucleophile.
-
Apolar Solvents (e.g., Toluene, Hexane, Cyclohexane): These solvents do not effectively solvate charged species. The reaction will be significantly slower because the polar transition state is destabilized relative to the neutral reactants.[6]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are generally unsuitable. While polar, they can form hydrogen bonds with the enamine's nitrogen, shielding the lone pair and reducing its nucleophilicity. More importantly, they can act as a proton source, leading to hydrolysis of the enamine.
Data Presentation
Illustrative Solvent Effects on Enamine Alkylation
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Rate | Expected Yield (%) | Rationale |
| DMSO | Polar Aprotic | 47 | +++++ | >90 | Excellent stabilization of the polar transition state. |
| DMF | Polar Aprotic | 37 | ++++ | 85-95 | Good stabilization of the polar transition state. |
| Acetonitrile | Polar Aprotic | 37 | +++ | 70-85 | Moderate stabilization of the transition state. |
| THF | Moderately Polar | 7.6 | ++ | 40-60 | Limited stabilization of the transition state. |
| Toluene | Apolar | 2.4 | + | <20 | Poor stabilization of the transition state. |
| Methanol | Polar Protic | 33 | + | <15 | Reactant deactivation via H-bonding; potential for hydrolysis. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[8][9]
Materials:
-
1,3-Cyclohexanedione (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.5 eq)
-
Ethyl acetate (for recrystallization)
Procedure:
-
Suspend 1,3-cyclohexanedione (e.g., 11.2 g, 100 mmol) in DMF-DMA (e.g., 28 mL).
-
Heat the mixture at reflux for 1 hour. The solid should dissolve, and the solution will typically turn orange.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation) to obtain a solid.
-
Recrystallize the crude solid from hot ethyl acetate to yield the pure product as light orange needles.[8]
Caption: Workflow for the synthesis of the title compound.
Protocol 2: General Procedure for Alkylation
This is a general protocol for the reaction of this compound with a reactive alkyl halide, followed by hydrolysis to the 2-alkyl-1,3-cyclohexanedione.[1][4]
Materials:
-
This compound (1.0 eq)
-
Reactive alkyl halide (e.g., benzyl bromide) (1.0-1.1 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile)
-
Aqueous HCl (e.g., 5%)
Procedure:
-
Alkylation:
-
Dissolve the enaminone in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Add the alkyl halide dropwise at room temperature.
-
Stir the reaction at room temperature (or heat gently to 50-60 °C if necessary) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Hydrolysis:
-
Once the alkylation is complete, cool the reaction mixture to room temperature.
-
Add an aqueous acid solution (e.g., 5% HCl) to the reaction mixture.
-
Stir vigorously for 1-3 hours to hydrolyze the intermediate iminium salt.
-
-
Workup:
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude 2-alkyl-1,3-cyclohexanedione by column chromatography or recrystallization.
-
References
- 1. Enamine - Wikipedia [en.wikipedia.org]
- 2. Enamines — Making Molecules [makingmolecules.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. arxiv.org [arxiv.org]
- 7. jove.com [jove.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of Pyrazoles: 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione vs. Alternative Enaminones
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmaceuticals. The synthesis of substituted pyrazoles is, therefore, a critical area of research. Among the various synthetic routes, the cyclocondensation of β-enaminones with hydrazines offers a versatile and efficient approach. This guide provides an objective comparison of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione with other commonly employed enaminones in pyrazole synthesis, supported by experimental data and detailed protocols.
Performance Comparison of Enaminones in Pyrazole Synthesis
The choice of enaminone precursor significantly influences the yield, reaction conditions, and substitution pattern of the resulting pyrazole. Below is a comparative summary of this compound and two alternative enaminones—one cyclic and one acyclic—in the synthesis of pyrazoles.
| Enaminone | Hydrazine | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | Phenylhydrazine | Ethanol, reflux, 4h | 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one | 85% | [1] |
| 2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione | Hydrazine hydrate | Ethanol, reflux, 2h | 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one | 92% | [2] |
| (E)-4-(Dimethylamino)but-3-en-2-one | Phenylhydrazine | Acetic acid, reflux, 3h | 1,5-Dimethyl-1H-pyrazole and 1,3-Dimethyl-1H-pyrazole (regioisomers) | 75% (total) | [3] |
Key Observations:
-
Cyclic Enaminones: Both this compound and its 5,5-dimethyl analog are highly effective substrates for the synthesis of tetrahydroindazolones, with reactions proceeding to high yields under reflux in ethanol.[1][2] The cyclic nature of these enaminones leads to the formation of fused pyrazole systems.
-
Acyclic Enaminones: Acyclic enaminones, such as (E)-4-(Dimethylamino)but-3-en-2-one, provide access to monocyclic pyrazoles. However, the use of unsymmetrical acyclic enaminones can lead to the formation of regioisomers, which may require separation.[3]
-
Reaction Conditions: The reaction of enaminones with hydrazines is typically carried out under reflux in a protic solvent like ethanol or acetic acid. The choice of solvent and the presence of an acid or base catalyst can influence the reaction rate and, in some cases, the regioselectivity.
Experimental Protocols
Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one from this compound
Materials:
-
This compound (1.0 mmol)
-
Phenylhydrazine (1.0 mmol)
-
Ethanol (10 mL)
Procedure:
-
A solution of this compound (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL) is prepared in a round-bottom flask.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the pure 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one.[1]
Synthesis of 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one from 2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione
Materials:
-
2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione (1.0 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
Ethanol (15 mL)
Procedure:
-
To a solution of 2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione (1.0 mmol) in ethanol (15 mL), hydrazine hydrate (1.2 mmol) is added.
-
The mixture is refluxed for 2 hours.
-
The reaction mixture is then cooled, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield the desired product.[2]
Reaction Pathway and Strategic Selection of Enaminones
The synthesis of pyrazoles from enaminones proceeds through a well-established cyclocondensation mechanism. The selection of the appropriate enaminone is a critical step in achieving the desired pyrazole architecture.
Caption: General reaction pathway for pyrazole synthesis.
The strategic selection of an enaminone allows for the targeted synthesis of pyrazoles with specific substitution patterns. The following workflow illustrates key decision points in this selection process.
Caption: Workflow for selecting the appropriate enaminone.
References
A Comparative Guide to Heterocycle Synthesis: Leveraging 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. This guide provides a comparative analysis of the synthetic utility of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione, a versatile enaminone building block, against alternative methodologies for the construction of medicinally relevant fused heterocyclic systems.
This document presents a data-driven comparison of reaction yields, detailed experimental protocols for key transformations, and visual representations of the synthetic pathways to aid in the selection of optimal synthetic routes.
Performance Comparison: Yield Analysis
The utility of this compound as a precursor for heterocyclic synthesis is demonstrated through its application in constructing fused pyrazole and quinoline ring systems. The following tables provide a quantitative comparison of reaction yields for the synthesis of specific heterocyclic targets using the enaminone approach versus established alternative methods.
Table 1: Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one
| Method | Starting Materials | Reagents & Conditions | Yield |
| Enaminone-Based Synthesis | This compound, Phenylhydrazine | Ethanol, Reflux | Good |
| Alternative: Copper-Catalyzed Intramolecular N-Arylation [1] | ortho-chlorinated arylhydrazones | CuI, KOH, 1,10-phenanthroline, DMF, 120 °C, 24h | 10-70% |
Table 2: Synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydro-5-oxo-quinoline-3-carbonitrile
| Method | Starting Materials | Reagents & Conditions | Yield |
| Enaminone-Based Synthesis | This compound, Malononitrile, Benzaldehyde | (Predicted multi-component reaction) | N/A |
| Alternative: Multi-component Synthesis [2][3] | Benzaldehyde, Malononitrile, 1,3-Cyclohexanedione | Ethanol, Piperidine (catalyst), Reflux | ~95% |
Experimental Protocols
Detailed methodologies for the synthesis of the target heterocycles are provided below.
Method 1: Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one from this compound
Procedure:
A solution of this compound (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol is refluxed for a specified period. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent.
Method 2: Alternative Synthesis of N-Phenyl-1H-indazoles via Copper-Catalyzed Intramolecular N-Arylation[1]
Procedure:
A mixture of the respective ortho-chlorinated arylhydrazone (0.5 mmol), CuI (20 mol %), KOH (200 mol %), and 1,10-phenanthroline (22 mol %) in DMF (2.5 mL) is stirred at 120 °C for 12-48 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Method 3: Alternative Multi-component Synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydro-5-oxo-quinoline-3-carbonitrile[2][3]
Procedure:
A mixture of benzaldehyde (10 mmol), malononitrile (10 mmol), and 1,3-cyclohexanedione (10 mmol) in ethanol (30 mL) containing a catalytic amount of piperidine is refluxed for 1-2 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure product.
Synthetic Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic transformations discussed.
Caption: General synthesis of fused heterocycles.
Caption: Comparative experimental workflows.
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heteroletters.org [heteroletters.org]
- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Pyrazole Structures Synthesized from 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and structural validation of a pyrazole derivative, specifically 4,5,6,7-tetrahydro-1H-indazol-4-one, starting from 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione. An alternative, classical synthetic approach, the Knorr pyrazole synthesis, is also presented for comparative analysis. This document outlines detailed experimental protocols, presents comparative spectroscopic data, and includes visualizations to clarify the experimental workflow.
Introduction
The target pyrazole, 4,5,6,7-tetrahydro-1H-indazol-4-one, is a valuable scaffold in medicinal chemistry. Its synthesis from the enaminone of 1,3-cyclohexanedione offers a streamlined approach. However, rigorous structural validation is paramount to ensure the correct isomer is formed and to confirm its purity. This guide details the necessary spectroscopic techniques for this validation and compares the synthetic efficiency with the traditional Knorr pyrazole synthesis.
Comparative Synthesis and Performance Data
The synthesis of 4,5,6,7-tetrahydro-1H-indazol-4-one can be efficiently achieved via a two-step, one-pot reaction from 1,3-cyclohexanedione. This method is compared with the direct condensation of 1,3-cyclohexanedione with hydrazine, known as the Knorr pyrazole synthesis.
| Synthesis Route | Key Intermediate | Reagents | Typical Yield | Purity |
| Primary Route | This compound | 1. Dimethylformamide dimethyl acetal (DMF-DMA) 2. Hydrazine hydrate | ~70-85% | High |
| Alternative: Knorr Synthesis | Not applicable (direct condensation) | Hydrazine hydrate, Acid catalyst (e.g., acetic acid) | ~60-75% | Good, may require more extensive purification |
Experimental Protocols
Primary Synthesis: From this compound
Step 1: Synthesis of this compound
-
To a solution of 1,3-cyclohexanedione (10 mmol) in a suitable solvent such as toluene or ethanol (50 mL), add dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude this compound, which can be used in the next step without further purification.
Step 2: Synthesis of 4,5,6,7-tetrahydro-1H-indazol-4-one
-
Dissolve the crude this compound (10 mmol) in ethanol (50 mL).
-
Add hydrazine hydrate (12 mmol) to the solution.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent in vacuo.
-
The resulting solid is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure 4,5,6,7-tetrahydro-1H-indazol-4-one.
Alternative Synthesis: Knorr Pyrazole Synthesis
-
Dissolve 1,3-cyclohexanedione (10 mmol) in ethanol or acetic acid (50 mL).
-
Add hydrazine hydrate (11 mmol) to the solution.
-
Add a catalytic amount of a suitable acid, such as glacial acetic acid (if not used as the solvent).
-
Heat the mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to afford 4,5,6,7-tetrahydro-1H-indazol-4-one.
Structural Validation Data
The synthesized pyrazole structure is validated using a combination of spectroscopic methods. Below is a comparison of expected data for the key intermediate and the final product.
Table 1: Spectroscopic Data for Structural Validation
| Compound | Method | Spectroscopic Data |
| This compound | ¹H NMR (CDCl₃, δ ppm) | ~8.4 (s, 1H, =CH-N), ~3.1 (s, 6H, N(CH₃)₂), ~2.5 (t, 4H, 2xCH₂), ~1.9 (quintet, 2H, CH₂) |
| ¹³C NMR (CDCl₃, δ ppm) | ~195 (C=O), ~160 (=CH-N), ~110 (C=C), ~45 (N(CH₃)₂), ~37 (CH₂), ~21 (CH₂) | |
| 4,5,6,7-tetrahydro-1H-indazol-4-one | ¹H NMR (CDCl₃, δ ppm) | ~10.5 (br s, 1H, NH), ~7.5 (s, 1H, pyrazole-H), ~2.8 (t, 2H, CH₂), ~2.4 (t, 2H, CH₂), ~2.1 (m, 2H, CH₂) |
| ¹³C NMR (CDCl₃, δ ppm) | ~195 (C=O), ~140 (C=N), ~135 (C-pyrazole), ~120 (C-pyrazole), ~38 (CH₂), ~25 (CH₂), ~22 (CH₂) | |
| Mass Spec (EI) | m/z (%) = 150 (M⁺) | |
| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1650 (C=O stretch), ~1580 (C=N stretch) |
Visualizations
Experimental Workflow
The following diagram illustrates the synthesis and validation workflow for the primary synthetic route.
A Comparative Guide to the Reactivity of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic utility of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione, a versatile enaminone, in the context of heterocyclic chemistry. Its performance in key reactions is compared with alternative synthetic strategies, supported by experimental data to inform reagent and pathway selection in complex synthetic endeavors.
Introduction
This compound is a widely utilized intermediate in organic synthesis, valued for its enhanced reactivity at the 2-position of the 1,3-dicarbonyl system. It is typically prepared in situ or isolated from the reaction of 1,3-cyclohexanedione with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1][2] This modification activates the molecule for subsequent reactions, particularly in the construction of fused heterocyclic systems which are prevalent scaffolds in medicinal chemistry.[3][4] This guide focuses on its application in the synthesis of pyrazole derivatives, comparing it with the traditional Knorr pyrazole synthesis and considering alternative activation methods like the Vilsmeier-Haack reaction.
Comparison of Synthetic Methodologies for Pyrazole Formation
The synthesis of pyrazoles from 1,3-dicarbonyl precursors is a cornerstone of heterocyclic chemistry. Here, we compare two primary routes starting from 1,3-cyclohexanedione: the direct condensation with a hydrazine (Knorr synthesis) and the two-step approach via the intermediacy of this compound.
A key advantage of using the pre-formed or in-situ generated enaminone is the enhanced regioselectivity in reactions with unsymmetrical hydrazines. The initial reaction with DMF-DMA effectively blocks one of the electrophilic carbonyl carbons, directing the subsequent nucleophilic attack of the hydrazine.[3][5]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of pyrazole-fused cyclohexanes via the enaminone route and the classical Knorr synthesis.
Table 1: Synthesis of this compound
| Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,3-Cyclohexanedione | DMF-DMA | Toluene | Reflux | 3 - 5 | ~90 |
Data synthesized from literature reports.[1][2]
Table 2: Comparative Synthesis of 1,5,6,7-Tetrahydro-4H-indazol-4-one Derivatives
| Method | 1,3-Dicarbonyl Precursor | Hydrazine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Enaminone Route | This compound | Phenylhydrazine | Ethanol | Reflux | 2 - 4 | 85 - 95 |
| Knorr Synthesis | 1,3-Cyclohexanedione | Phenylhydrazine | Acetic Acid | Reflux | 6 - 12 | 70 - 85 |
| Knorr Synthesis (Acid Catalyzed) | 1,3-Cyclohexanedione | Phenylhydrazine | Ethanol / H⁺ | Reflux | 8 - 16 | 75 - 90 |
Yields are representative and can vary based on specific substrates and reaction scales. Data compiled from multiple sources.[6][7][8]
Alternative Activation: Vilsmeier-Haack Reagent
The Vilsmeier-Haack reagent, typically a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), provides an alternative method for the formylation of active methylene groups.[9][10][11] While highly effective for many electron-rich aromatic and heterocyclic systems, its application to 1,3-dicarbonyls can be less straightforward than the use of DMF-DMA, sometimes leading to side reactions due to the harsh, acidic conditions.[9][12]
Table 3: Comparison of Activating Agents for 1,3-Cyclohexanedione
| Activating Agent | Reagents | Typical Conditions | Advantages | Disadvantages |
| DMF-DMA | DMF-DMA | Toluene, Reflux | Mild conditions, high yields, clean reaction. | Reagent can be moisture sensitive. |
| Vilsmeier Reagent | DMF, POCl₃ | 0 °C to RT | Potent electrophile. | Harsh acidic conditions, potential for side reactions, handling of POCl₃. |
Experimental Protocols
Synthesis of this compound
A solution of 1,3-cyclohexanedione (10 mmol) in toluene (50 mL) is treated with N,N-dimethylformamide dimethyl acetal (12 mmol). The mixture is heated to reflux for 3-5 hours, during which the progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is typically used in the next step without further purification.
Synthesis of 1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one via the Enaminone Route
To a solution of this compound (10 mmol) in ethanol (50 mL), phenylhydrazine (10 mmol) is added. The reaction mixture is heated at reflux for 2-4 hours. After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the pure product.
Knorr Pyrazole Synthesis of 1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
A mixture of 1,3-cyclohexanedione (10 mmol) and phenylhydrazine (10 mmol) in glacial acetic acid (30 mL) is heated at reflux for 6-12 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the final product.[4]
Vilsmeier-Haack Formylation of an Electron-Rich Arene (General Procedure)
To a solution of the substrate (e.g., indole, 10 mmol) in DMF (20 mL) at 0 °C, phosphorus oxychloride (12 mmol) is added dropwise. The mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched by pouring it onto crushed ice and neutralizing with a base (e.g., NaOH solution). The product is typically extracted with an organic solvent and purified by chromatography.[9]
Mechanistic Pathways and Visualizations
The following diagrams illustrate the key mechanistic pathways discussed in this guide.
Caption: Formation of the enaminone from 1,3-cyclohexanedione and DMF-DMA.
Caption: Reaction of the enaminone with hydrazine to form the pyrazole ring system.
Caption: The classical Knorr synthesis of pyrazoles from a 1,3-dicarbonyl and hydrazine.
Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.
Conclusion
This compound serves as a highly effective intermediate for the synthesis of pyrazole-annulated systems. The primary advantage of this enaminone-based approach over the traditional Knorr synthesis lies in its potential for milder reaction conditions, often leading to higher yields and improved regioselectivity. While the Vilsmeier-Haack reaction presents a powerful alternative for C-C bond formation, its harsh conditions may not be suitable for sensitive substrates where DMF-DMA offers a gentler activation method. The choice of synthetic route will ultimately depend on the specific substrate, desired regiochemical outcome, and the tolerance of functional groups to the reaction conditions.
References
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
A Comparative Guide to Catalysts for Pyrazole Synthesis from 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, can be efficiently achieved through the cyclocondensation of β-enaminones with hydrazines. The choice of catalyst for this transformation is crucial, influencing reaction rates, yields, and overall process sustainability. This guide provides a comparative analysis of various catalytic systems for the synthesis of pyrazoles using 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione as a key starting material.
Catalyst Performance Comparison
The following table summarizes the performance of different catalysts in pyrazole synthesis from β-enaminones and their derivatives. While the substrates may vary across studies, this data provides a valuable comparison of catalyst efficacy under different conditions.
| Catalyst | Substrates | Product | Yield (%) | Solvent | Temperature (°C) | Time (h) | Reference |
| Chitosan | Enaminone of 1-acetylnaphthalene, Hydrazonoyl Halides | 3,4-disubstituted pyrazoles | Not specified | Ethanol | 80 (Microwave) | 0.13-0.17 | [1][2] |
| Molecular Iodine | N,N-dimethyl enaminones, Sulfonyl Hydrazines | 4-sulfonyl pyrazoles | Good | Not specified | Room Temp | Not specified | [3] |
| Molecular Iodine with Selectfluor | Enaminones, Hydrazines, DMSO | 1,4-disubstituted pyrazoles | Good | DMSO | 90 | 0.17 | [4] |
| Immobilized Cu(II)-enaminone | Azomethine imines, Terminal alkynes | Pyrazolo[1,2-a]pyrazoles | Good | Not specified | Not specified | Not specified | [5] |
| Nano-ZnO | Aromatic aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate | Pyranopyrazoles | 94-95 | Water | 70 | 1 | [6] |
| Acetic Acid | β-dicarbonyl compounds, Hydrazines | Pyrazole-s-triazine derivatives | High | Ethanol-acetic acid or neat acetic acid | Not specified | Shorter reaction time | [7] |
| Brønsted Acidic Ionic Liquid | Pentane-2,4-dione, Phenyl hydrazine | 1,3,5-trimethyl-1H-pyrazole | 92 | Solvent-free | Room Temp | 0.5 | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the catalyst comparison.
General Procedure for Pyrazole Synthesis
A mixture of this compound (1 mmol), a hydrazine derivative (1.1 mmol), and the catalyst in the specified solvent is stirred under the conditions outlined in the table above. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up as follows: for heterogeneous catalysts, the catalyst is filtered off. The filtrate is then concentrated under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford the desired pyrazole product.
Catalyst-Specific Protocols:
1. Chitosan-Catalyzed Synthesis (Microwave Irradiation): To a solution of the enaminone (1 mmol) and hydrazine (1.1 mmol) in absolute ethanol (10 mL), chitosan (0.1 g) is added. The reaction mixture is irradiated in a microwave reactor at 80°C for 8-10 minutes. The hot solution is filtered to remove the chitosan, and the filtrate is cooled. The resulting solid product is collected by filtration and recrystallized.[1]
2. Molecular Iodine-Catalyzed Synthesis: In a round-bottom flask, the enaminone (0.2 mmol), hydrazine hydrochloride (0.4 mmol), molecular iodine (10 mol%), and Selectfluor (1 mmol) are dissolved in DMSO (2 mL). The mixture is stirred at 90°C for 10 minutes. After cooling, water is added, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the pyrazole.[4]
3. Nano-ZnO Catalyzed Synthesis: A mixture of the starting materials (e.g., aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate, 1 mmol each) and nano-ZnO (5 mol%) in water (5 mL) is stirred at 70°C for 1 hour. The product, being insoluble in the aqueous medium, precipitates out and is isolated by filtration, washed with water, and dried. The nano-ZnO catalyst can be recovered from the aqueous filtrate and reused.[6][9]
4. Acetic Acid-Catalyzed Synthesis: The enaminone (1 mmol) and hydrazine (1.1 mmol) are dissolved in glacial acetic acid or a mixture of ethanol and acetic acid. The reaction mixture is refluxed until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified.[7]
Visualizing the Process and Comparison
The following diagrams illustrate the experimental workflow and a logical comparison of the catalysts.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemistry of the enaminone of 1-acetylnaphthalene under microwave irradiation using chitosan as a green catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nanomaterchem.com [nanomaterchem.com]
Alternative reagents to N,N-dimethylformamide dimethylacetal for synthesizing 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-[(dimethylamino)methylene]-1,3-cyclohexanedione is a critical step in the preparation of various heterocyclic compounds and pharmacologically active molecules. The choice of reagent for the introduction of the dimethylaminomethylene group can significantly impact reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of N,N-dimethylformamide dimethylacetal (DMF-DMA) and its more reactive alternatives, Bredereck's reagent and tris(dimethylamino)methane, supported by experimental data and detailed protocols.
Introduction to the Reagents
N,N-dimethylformamide dimethylacetal (DMF-DMA) is a widely utilized reagent for the formylation of active methylene compounds to produce enamines, which are key intermediates in numerous synthetic pathways.[1] However, for substrates with moderate acidity, such as 1,3-cyclohexanedione, more potent reagents can offer superior performance.
Bredereck's reagent (tert-butoxybis(dimethylamino)methane) and tris(dimethylamino)methane are recognized as more powerful aminomethylenating agents.[1] Their enhanced reactivity stems from the in situ generation of a stronger base (tert-butoxide or dimethylamide anion, respectively) compared to the methoxide anion produced from DMF-DMA. This facilitates the deprotonation of less acidic methylene groups, often leading to higher yields and milder reaction conditions.[1] Another synthetic route to related structures involves the Mannich reaction of 1,3-cyclohexanedione with formaldehyde and dimethylamine, which yields 2-(dimethylaminomethyl)-1,3-cyclohexanedione, a different intermediate that can be subsequently converted to other useful compounds.[2]
Performance Comparison: A Data-Driven Analysis
The selection of a suitable reagent is contingent on factors such as substrate reactivity, desired yield, and reaction conditions. Below is a comparative summary of the performance of DMF-DMA and its alternatives in the synthesis of this compound.
| Reagent | Structure | Molecular Weight ( g/mol ) | Typical Reaction Conditions | Reported Yield (%) | Advantages | Disadvantages |
| N,N-Dimethylformamide dimethylacetal (DMF-DMA) | C₅H₁₃NO₂ | 119.16 | Reflux in neat reagent or inert solvent (e.g., toluene) | 72%[3] | Readily available, well-documented procedures. | May require harsh conditions for less reactive substrates. |
| Bredereck's Reagent | C₉H₂₂N₂O | 174.29 | Reflux in an anhydrous, non-polar aprotic solvent (e.g., toluene, cyclohexane) | >90% (expected)[1] | Higher reactivity, suitable for less acidic substrates, milder conditions. | More expensive, moisture-sensitive. |
| Tris(dimethylamino)methane | C₇H₁₉N₃ | 145.25 | Similar to Bredereck's reagent; reflux in an anhydrous, non-polar aprotic solvent. | High (expected) | High reactivity, similar to Bredereck's reagent. | Less commonly used than Bredereck's reagent, potential for side reactions. |
Experimental Protocols
Synthesis of this compound using DMF-DMA[3]
Materials:
-
1,3-Cyclohexanedione (11.2 g, 100 mmol)
-
N,N-Dimethylformamide dimethylacetal (28 mL)
-
Ethyl acetate (for recrystallization)
Procedure:
-
A suspension of 1,3-cyclohexanedione in N,N-dimethylformamide dimethylacetal is heated at reflux for 1 hour.
-
The reaction mixture is then cooled to room temperature.
-
The solvent is removed under reduced pressure to yield an orange solid.
-
The crude product is recrystallized from ethyl acetate to afford 12 g (72%) of this compound as light orange needles.
Proposed Synthesis of this compound using Bredereck's Reagent
Materials:
-
1,3-Cyclohexanedione (1.12 g, 10 mmol)
-
Bredereck's reagent (2.09 g, 12 mmol)
-
Anhydrous toluene (50 mL)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-cyclohexanedione in anhydrous toluene.
-
Add Bredereck's reagent to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired enamine.
Proposed Synthesis of this compound using Tris(dimethylamino)methane
Materials:
-
1,3-Cyclohexanedione (1.12 g, 10 mmol)
-
Tris(dimethylamino)methane (1.74 g, 12 mmol)
-
Anhydrous toluene (50 mL)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 1,3-cyclohexanedione in anhydrous toluene.
-
Add tris(dimethylamino)methane to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reaction Mechanisms and Workflow
The reaction of an active methylene compound like 1,3-cyclohexanedione with DMF-DMA, Bredereck's reagent, or tris(dimethylamino)methane proceeds through a condensation mechanism to form the enamine product. The key difference lies in the nature of the leaving group and the basicity of the generated anion, which influences the initial deprotonation of the dione.
Caption: Synthetic routes to the target enamine.
The general experimental workflow for these syntheses involves the reaction of the starting materials, followed by workup and purification.
Caption: General experimental workflow.
Conclusion
For the synthesis of this compound, N,N-dimethylformamide dimethylacetal provides a reliable and well-documented method. However, for researchers seeking higher yields and potentially milder reaction conditions, Bredereck's reagent and tris(dimethylamino)methane present superior alternatives due to their enhanced reactivity. The choice of reagent should be guided by the specific requirements of the synthesis, including cost, availability, and the desired reaction efficiency. The provided protocols offer a starting point for the optimization of this important synthetic transformation.
References
Assessing the Purity of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, the precise determination of purity for chemical intermediates like 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione is critical for ensuring the reliability of experimental results and the quality of final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for purity assessment, supported by detailed experimental protocols and data presentation formats.
Comparison of Purity Assessment Methods: HPLC vs. qNMR
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination in the pharmaceutical and chemical industries.[1] However, other methods, such as quantitative Nuclear Magnetic Resonance (qNMR), offer distinct advantages and can serve as orthogonal techniques for comprehensive purity analysis.[2][3] The choice of method often depends on the specific analytical requirements, including the nature of the sample and the expected impurities.[4]
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of components based on their differential partitioning between a stationary and a mobile phase. | Quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.[5] |
| Reference Standard | Requires a certified reference standard of the analyte for accurate quantification (relative method). | Can use a certified internal standard of a different, structurally unrelated compound for absolute quantification (primary method).[4][6] |
| Selectivity | High selectivity for separating structurally similar impurities and isomers. | Excellent for identifying and quantifying impurities that have unique NMR signals, but peak overlap can be a challenge.[6] |
| Sensitivity | Generally high, with limits of detection (LOD) often in the sub-microgram per milliliter range. | Typically less sensitive than HPLC, requiring higher sample concentrations for accurate quantification. |
| Information Provided | Provides retention time and peak area for each component, allowing for the calculation of relative purity. | Provides structural information on the analyte and impurities, alongside direct quantification.[4] |
| Throughput | Can be automated for high-throughput analysis once a method is established. | Can be faster for single samples as extensive method development may not be required.[4] |
| Destructive | Yes, the sample is consumed during the analysis. | No, the sample can be fully recovered after the analysis.[2] |
Proposed HPLC Method for Purity Assessment
A Reverse-Phase HPLC (RP-HPLC) method is proposed for the routine purity analysis of this compound. This method is well-suited for separating moderately polar organic compounds and is widely used for purity assays.[1]
Potential Impurities
The synthesis of this compound typically involves the reaction of 1,3-cyclohexanedione with an N,N-dimethylformamide derivative, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).[7] Based on this, potential process-related impurities and degradation products may include:
-
1,3-Cyclohexanedione: Unreacted starting material.
-
Hydrolysis Product: Hydrolysis of the enaminone functionality, particularly under acidic conditions.
-
Other Synthesis By-products: Impurities arising from side reactions during synthesis.
Experimental Protocol: RP-HPLC
1. Apparatus and Materials
-
HPLC system with UV-Vis detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium acetate (or other suitable buffer salt)
-
Reference standard of this compound (purity >99.5%)
2. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: 10 mM Ammonium acetate in water; B: Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 10% B; 20-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or λmax of the compound) |
| Injection Volume | 10 µL |
3. Solution Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. System Suitability Before sample analysis, inject the standard solution in replicate (n=5). The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor for the main peak is ≤ 2.0.
5. Analytical Procedure
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Integrate all peaks in the sample chromatogram.
6. Calculation of Purity The purity is calculated using the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation: Example HPLC Results
The following table presents hypothetical data for the purity assessment of a batch of this compound.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 3.5 | 1500 | 0.05 | 1,3-Cyclohexanedione (Impurity) |
| 2 | 8.2 | 2985000 | 99.80 | This compound |
| 3 | 10.5 | 3000 | 0.10 | Unknown Impurity |
| 4 | 12.1 | 1500 | 0.05 | Unknown Impurity |
| Total | 2991000 | 100.00 |
Visualizing the Workflow
Diagrams created using the DOT language provide a clear visual representation of the experimental and logical workflows involved in purity assessment.
Caption: HPLC experimental workflow for purity assessment.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tutorchase.com [tutorchase.com]
- 4. benchchem.com [benchchem.com]
- 5. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Benchmarking the Efficiency of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione in Heterocyclic Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of heterocyclic compounds forms the backbone of medicinal chemistry and drug discovery. The continual search for efficient, high-yielding, and versatile synthetic methodologies is paramount. Among the array of building blocks available to synthetic chemists, 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione has emerged as a valuable and reactive intermediate. This guide provides an objective comparison of its performance in the synthesis of key heterocyclic scaffolds—namely pyrimidines, pyrazolo[3,4-b]quinolines, and 4H-pyrans—against established alternative methods. The comparative analysis is supported by experimental data to inform methodological choices in the laboratory.
I. Synthesis of Fused Pyrimidine Derivatives
The pyrimidine nucleus is a cornerstone of numerous biologically active molecules. The use of this compound offers a straightforward route to fused pyrimidine systems. This section compares its efficiency with the well-established Biginelli reaction.
Comparison with the Biginelli Reaction
The Biginelli reaction is a classic one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea, widely used for the synthesis of dihydropyrimidinones.[1][2] In contrast, the reaction involving this compound typically proceeds through its reaction with a suitable dinucleophile, such as guanidine.
Data Presentation: Pyrimidine Synthesis
| Method | Key Reagents | Catalyst/Conditions | Reaction Time | Yield (%) |
| Using 2-[(Dimethylamino)methylene]- 1,3-cyclohexanedione Derivative | 5,5-dimethyl-2-[(dimethylamino)methylene]-1,3-cyclohexanedione, Urea/Thiourea, Aldehyde | Microwave irradiation, solvent-free | Not Specified | Good yields |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | Zinc triflate, refluxing MeCN | 2 hours | 30-73%[1] |
| Biginelli Reaction (Solvent-Free) | Aldehyde, 5,5-dimethyl-1,3-cyclohexanedione, Urea/Thiourea | Microwave irradiation, catalyst-free | Not Specified | Good yields[3] |
Experimental Protocols
General Procedure for Synthesis of Fused Pyrimidines via this compound Derivative: A mixture of an appropriate aldehyde, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), and urea or thiourea is heated under microwave irradiation in the absence of a solvent and catalyst.[3]
General Procedure for Biginelli Reaction: An aldehyde, a β-keto ester (e.g., ethyl acetoacetate), and urea or thiourea are reacted in the presence of a catalyst, such as zinc triflate, in a suitable solvent like acetonitrile under reflux.[1]
Reaction Pathway: Synthesis of Fused Pyrimidines
Caption: Comparative workflow for pyrimidine synthesis.
II. Synthesis of Pyrazolo[3,4-b]quinoline Derivatives
Pyrazolo[3,4-b]quinolines are a class of fused heterocyclic compounds with significant interest due to their potential applications in medicinal chemistry and materials science.[4][5] A common synthetic approach involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents, such as this compound. This is often compared to the traditional Friedländer annulation.
Comparison with the Friedländer Annulation
The Friedländer synthesis is a condensation reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline ring.[4][6] This method is a cornerstone for quinoline synthesis and provides a benchmark for newer methodologies.
Data Presentation: Pyrazolo[3,4-b]quinoline Synthesis
| Method | Key Reagents | Catalyst/Conditions | Reaction Time | Yield (%) |
| Using 2-[(Dimethylamino)methylene]- 1,3-cyclohexanedione Derivative | 5-Amino-3-methyl-1-phenylpyrazole, Dimedone, Aryl aldehyde | Microwave-assisted, aqueous ethanol | Not specified | Excellent yields[5] |
| Friedländer Annulation | o-Aminocarbonyl compounds, Carbonyl compounds with active α-methylene group | Acid or base catalysis | Varies | Not specified in general reviews[4][6] |
Experimental Protocols
General Procedure for Synthesis of Pyrazolo[3,4-b]quinolines via Enaminone derivative: A mixture of an aryl aldehyde, dimedone, and 5-amino-3-methyl-1-phenylpyrazole is subjected to microwave irradiation in aqueous ethanol.[5]
General Procedure for Friedländer Annulation: A 2-aminoaryl aldehyde or ketone is condensed with a compound containing an active α-methylene group, often in the presence of an acid or base catalyst.[4][6]
Logical Relationship: Synthetic Approaches to Pyrazolo[3,4-b]quinolines
Caption: Two main synthetic routes to pyrazolo[3,4-b]quinolines.
III. Synthesis of 4H-Pyran Derivatives
4H-pyran derivatives are another important class of heterocyclic compounds with a wide range of biological activities.[7] Their synthesis is often achieved through multicomponent reactions. Here, we compare the use of this compound with a more general three-component reaction.
Comparison with a General Three-Component Reaction
A common method for the synthesis of 2-amino-4H-pyrans involves a one-pot, three-component reaction of an aldehyde, malononitrile, and an active methylene compound, such as dimedone.[8]
Data Presentation: 4H-Pyran Synthesis
| Method | Key Reagents | Catalyst/Conditions | Reaction Time | Yield (%) |
| Using 2-[(Dimethylamino)methylene]- 1,3-cyclohexanedione | Not explicitly detailed in the provided search results for 4H-pyran synthesis. | - | - | - |
| General Three-Component Reaction | Aldehyde, Malononitrile, Dimedone | 2-Aminoethanol, 20°C | Not Specified | 81-88%[8] |
| General Three-Component Reaction | Aldehyde, Malononitrile, Active Methylene Compound | N-methylmorpholine, room temperature | Short | High yields[7] |
Experimental Protocols
General Procedure for Three-Component Synthesis of 4H-Pyrans: A mixture of an aldehyde, malononitrile, and an active methylene compound (like dimedone) is stirred in the presence of a basic catalyst such as 2-aminoethanol or N-methylmorpholine at room temperature.[7][8]
Experimental Workflow: Three-Component Synthesis of 4H-Pyrans
References
- 1. sennosbiotech.com [sennosbiotech.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione (CAS No. 85302-07-4), ensuring the safety of laboratory personnel and environmental protection. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with the handling and disposal of this chemical.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. All personnel handling this chemical must be familiar with its potential dangers and the necessary safety precautions.
Hazard Identification and Precautionary Statements:
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute toxicity (Oral), Category 4 | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth. |
| H318: Causes serious eye damage | Serious eye damage/eye irritation, Category 1 | P280: Wear eye protection/face protection.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician. |
| H412: Harmful to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard, Category 3 | P273: Avoid release to the environment. |
This data is compiled from available Safety Data Sheets.
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with institutional guidelines and local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent serious eye damage.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[1]
2. Waste Collection:
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a designated, clearly labeled, and sealable waste container.
-
Avoid generating dust during collection.[1] If necessary, carefully sweep up the material and place it into the container.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as paper towels, gloves, and weighing papers, should be considered contaminated and placed in the same designated waste container.
-
Dispose of contaminated packaging as you would the unused product.[1]
-
-
Solutions:
3. Labeling and Storage of Waste:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1][3][4]
-
Ensure the storage area is secure and accessible only to authorized personnel.
4. Final Disposal:
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
The recommended disposal method is typically through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for the chemical.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C9H13NO2 |
| Molecular Weight | 167.21 g/mol |
| Appearance | Light orange solid |
| Melting Point | 116-118 °C |
| Storage Temperature | Store in freezer, under -20°C |
Personal Protective Equipment (PPE)
To ensure the safe handling of this compound, the following personal protective equipment is mandatory.
| Category | Recommended Equipment | Specification |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | Conforming to EN166 or OSHA's 29 CFR 1910.133. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Protective clothing such as a lab coat. For larger quantities or splash potential, an apron and/or rubber boots are recommended. | Ensure gloves are compatible with the substance and regularly inspected for degradation. |
| Respiratory Protection | Not required under normal use with adequate ventilation. If dust or aerosols are generated, use a NIOSH-approved respirator. | |
| Hand Protection | Wear appropriate protective gloves. | Change contaminated gloves. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Ensure adequate ventilation in the handling area. Eyewash stations and safety showers must be readily accessible.
-
Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or vapors.[1] Wash hands and any exposed skin thoroughly after handling.[1] Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] Store in a freezer at temperatures under -20°C. It is sensitive to heat and light.[2]
Spill and Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation.
-
Environmental Precautions: Prevent the chemical from entering drains.
-
Containment and Cleanup: Sweep up the spilled solid material and place it into a suitable container for disposal.
Disposal Plan:
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations.[1] It is recommended to use a licensed chemical waste disposal service. Do not empty into drains.[2]
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of the target compound from 1,3-cyclohexanedione and dimethylformamide dimethylacetal.[3]
Materials:
-
1,3-Cyclohexanedione (11.2 g, 100 mmol)
-
Dimethylformamide dimethylacetal (28 mL)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Suspend 1,3-cyclohexanedione in dimethylformamide dimethylacetal in a round-bottom flask.
-
Heat the mixture at reflux for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent using a rotary evaporator to yield an orange solid.
-
Recrystallize the crude product from ethyl acetate to obtain light orange needles of 2-dimethylaminomethylene-1,3-cyclohexanedione.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
